molecular formula C16H19NO B13253478 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Cat. No.: B13253478
M. Wt: 241.33 g/mol
InChI Key: DHHOHXYMQIMNHI-UHFFFAOYSA-N
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Description

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride is an organic compound with the molecular formula C16H20ClNO and a molecular weight of 277.79 g/mol . It is typically supplied as a powder and is recommended to be stored at room temperature . This compound is a substituted phenethylamine, a class of chemicals known to include many compounds with significant activity in neurological and pharmacological research . As a small molecule scaffold, it serves as a valuable building block in medicinal chemistry and drug discovery efforts, particularly for the synthesis and exploration of novel bioactive molecules . Its structure suggests potential for use in developing central nervous system (CNS) active agents, given that many phenethylamine derivatives interact with monoamine neurotransmitter systems . Researchers may utilize this chemical in hit-to-lead optimization studies, as a core structure for creating libraries of compounds for high-throughput screening, or in biochemical assays. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

1-[4-(1-phenylethoxy)phenyl]ethanamine

InChI

InChI=1S/C16H19NO/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-13H,17H2,1-2H3

InChI Key

DHHOHXYMQIMNHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC(C)C2=CC=CC=C2)N

Origin of Product

United States
Foundational & Exploratory

Comprehensive Physicochemical Profiling and Analytical Workflows for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary drug discovery, the strategic incorporation of functionally dense building blocks is critical for developing highly specific therapeutic agents. 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine is a sophisticated, dual-chiral-center intermediate characterized by a benzylic primary amine and a sterically hindered ether linkage. This whitepaper provides an authoritative, deep-dive analysis of its structural architecture, physicochemical properties, and the validated experimental workflows required for its characterization and synthetic utilization.

Structural Architecture & Chemical Causality

The molecular architecture of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine (Free base formula: C₁₆H₁₉NO) is defined by three distinct functional domains, each dictating its behavior in both synthetic and biological environments:

  • The 1-Arylethanamine Core: The primary amine is situated on a benzylic carbon. This positioning slightly lowers its pKa compared to aliphatic amines due to the electron-withdrawing nature of the adjacent phenyl ring, yet it remains highly basic (pKa ~9.2–9.5). This basicity ensures that the molecule is predominantly protonated at physiological pH (7.4), acting as a strong hydrogen bond donor and a potent nucleophile for downstream synthesis[1].

  • The 1-Phenylethoxy Ether Linkage: Unlike simple methoxy or benzyloxy groups, the 1-phenylethoxy moiety introduces a methyl group at the benzylic position of the ether. This steric bulk provides a kinetic shield against rapid oxidative cleavage by cytochrome P450 enzymes (e.g., O-dealkylation), enhancing the metabolic stability of derivatives built from this scaffold. Furthermore, it drives the lipophilicity (LogP) of the molecule upward, necessitating specific solvent strategies during formulation.

  • Dual Stereocenters: The molecule possesses two chiral centers—one at the amine-bearing carbon and one at the ether-bearing carbon. This results in four possible stereoisomers (R,R; S,S; R,S; S,R). Because biological targets are inherently chiral, the isolation of single enantiomers/diastereomers is an absolute prerequisite for structure-activity relationship (SAR) studies.

Physicochemical Properties Profile

To facilitate rational experimental design, the quantitative physicochemical parameters of the compound are synthesized in the table below. Data is provided for both the free base and the commercially prevalent hydrochloride salt[1].

PropertyValue (Free Base)Value (HCl Salt)Causality / Experimental Implication
Molecular Formula C₁₆H₁₉NOC₁₆H₂₀ClNODictates exact mass for HRMS identification (m/z 242.15 [M+H]⁺).
Molecular Weight 241.33 g/mol 277.79 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
CAS Registry Number N/A1955554-76-3Standard identifier for procurement and safety data retrieval.
Predicted pKa (Amine) ~9.2 - 9.5N/AHighly basic; requires high-pH buffers (pH > 11) for liquid-liquid extraction into organic solvents.
Predicted LogP ~3.9~1.5 (apparent)High lipophilicity; stock solutions must be prepared in DMSO, Methanol, or Acetonitrile.
Hydrogen Bond Donors 23Facilitates target receptor binding via the primary amine.
Hydrogen Bond Acceptors 22Ether oxygen and amine nitrogen act as binding acceptors.
Stereocenters 22Yields 4 distinct stereoisomers, necessitating rigorous chiral resolution protocols.

Experimental Protocols: Analytical & Preparative Workflows

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Objective: Baseline separation of the four stereoisomers for SAR profiling. Causality & Rationale: Normal-phase HPLC often fails for basic amines due to severe peak tailing caused by secondary interactions with residual silanols on the stationary phase. Subcritical/supercritical fluid chromatography (SFC) is superior due to faster mass transfer. Crucially, the addition of a strong acid, such as ethanesulfonic acid (ESA), to the mobile phase forms an intact salt pair with the primary amine, dramatically improving peak shape and enantioresolution[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic hydrochloride salt in absolute ethanol containing 0.1% (v/v) ethanesulfonic acid (ESA) and 0.1% (v/v) diethylamine (DEA) to yield a concentration of 5 mg/mL. Note: DEA acts as a secondary silanol masking agent.

  • Column Selection: Install a polysaccharide-based chiral stationary phase, specifically Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), dimensions 250 x 4.6 mm, 5 µm.

  • Mobile Phase Configuration: Program the SFC system for isocratic elution using CO₂ / Ethanol (containing 0.1% ESA) at a volumetric ratio of 80:20.

  • System Parameters: Set the active backpressure regulator (ABPR) to 120 bar, column temperature to 35°C, and flow rate to 3.0 mL/min.

  • Detection & System Suitability Test (SST): Monitor the eluent via Photodiode Array (PDA) at 220 nm and 254 nm. Self-Validating Metric: Do not proceed to preparative fractionation unless the resolution factor ( Rs​ ) between all four adjacent peaks is ≥1.5 .

  • Fraction Collection: Trigger collection based on UV threshold. Immediately evaporate the fractions under a gentle stream of nitrogen at 30°C to prevent thermal degradation.

SFC_Workflow A Racemic Sample B Sample Prep (EtOH + 0.1% ESA) A->B C Chiral SFC (Amylose CSP) B->C D UV & MS Detection C->D E Fraction Collection D->E F ee% / de% Analysis E->F

Caption: Analytical workflow for the chiral resolution of the four stereoisomers via SFC.

Protocol 2: Chemical Derivatization for Trace LC-MS/MS Quantification

Objective: Enhance ionization efficiency and reversed-phase retention for quantification in complex biological matrices (e.g., plasma). Causality & Rationale: The high polarity of the protonated amine causes poor retention on standard C18 columns, leading to ion suppression in the solvent front. Derivatization with Dansyl chloride converts the primary amine into a hydrophobic sulfonamide, increasing retention time and providing a highly predictable fragmentation pattern for Multiple Reaction Monitoring (MRM).

Step-by-Step Methodology:

  • Matrix Aliquot: Transfer 50 µL of the biological sample (or standard) into a 1.5 mL low-bind microcentrifuge tube.

  • Basification: Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.5). Causality: The pH must be above the amine's pKa to ensure it is in the nucleophilic free-base form.

  • Derivatization: Add 50 µL of Dansyl chloride solution (2 mg/mL in anhydrous acetonitrile). Vortex for 10 seconds.

  • Incubation: Incubate the mixture at 60°C for 15 minutes in a thermoshaker (protected from light).

  • Quenching & Extraction: Quench the unreacted Dansyl chloride by adding 10 µL of 1% formic acid. Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an LC vial and inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer.

Synthetic Utility & Reactivity Pathways

As a highly versatile building block, 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine serves as the foundation for synthesizing complex pharmacophores. The primary amine acts as a potent nucleophile, enabling several key synthetic transformations:

  • Amidation: Coupling with diverse carboxylic acids using standard uronium-based coupling reagents (e.g., HATU) and a non-nucleophilic base (DIPEA) to form stable amide bonds.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to yield secondary or tertiary amines. This is highly effective for appending additional lipophilic or polar groups.

  • Urea Formation: Direct reaction with isocyanates in aprotic solvents (e.g., DCM) to form urea derivatives, a common motif in kinase inhibitors.

Reactivity Core 1-[4-(1-Phenylethoxy)phenyl] ethan-1-amine Amide Amidation (HATU/DIPEA) Core->Amide Alkylation Reductive Amination (NaBH(OAc)3) Core->Alkylation Urea Urea Formation (Isocyanates) Core->Urea Salt Salt Formation (HCl/Tartaric Acid) Core->Salt

Caption: Key synthetic reactivity pathways leveraging the primary amine functionality.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 64332926, 1-[2-Chloro-4-(1-phenylethoxy)phenyl]ethanamine." PubChem. Available at:[Link]

  • Stringham, R. W. (2005). "Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1070(1-2), 163-170. DOI: 10.1016/j.chroma.2005.02.044. Available at:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Processing Guidelines for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, handling novel, heavily substituted arylalkylamines requires moving beyond generic safety protocols. The compound 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine represents a highly specific intermediate featuring a primary amine pharmacophore and a bulky, lipophilic 1-phenylethoxy ether linkage. Because empirical safety data for highly specialized novel intermediates is often limited, we must extrapolate handling guidelines from their core structural homologies.

As a Senior Application Scientist, I approach the handling of such uncharacterized amines by building a predictive safety and handling model. This whitepaper synthesizes the established physicochemical behaviors of structurally related compounds (such as 1-phenylethanamine) to provide a self-validating, highly rigorous framework for the safe handling, purification, and analytical characterization of this molecule.

Physicochemical Profiling & Predictive Hazards

Designing a robust safety protocol begins with understanding the molecule's physical chemistry. The primary amine dictates the compound's basicity and reactivity, while the bis-aromatic ether structure drives its lipophilicity.

Table 1: Predictive Physicochemical and Hazard Profile
Property / HazardPredicted Value / CategoryMechanistic Rationale
Physical State Viscous liquid or low-melting solidHigh molecular weight and the flexible ether linkage disrupt rigid crystal packing compared to simple benzylamines.
pKa (Amine) ~9.0 – 9.5The alkyl substitution on the amine-bearing carbon slightly increases basicity via inductive effects, typical for phenethylamines.
GHS Health Hazard Category 1B (Skin Corrosion)The unprotonated primary amine is highly alkaline. It reacts with moisture in the skin, causing severe localized damage.
GHS Environmental Category 2 (Aquatic Toxicity)The highly lipophilic 1-phenylethoxy group increases the partition coefficient (LogP), leading to aquatic bioaccumulation.

Causality in Hazard Assessment: Why does this specific compound pose a severe skin burn and systemic toxicity risk? The unprotonated primary amine acts as a strong Lewis base. Upon contact with the moisture in human skin, it generates localized hydroxide ions, which catalyze the saponification of dermal lipids and the hydrolysis of cellular proteins (). Furthermore, the addition of the 1-phenylethoxy group significantly increases the molecule's lipophilicity. This allows the molecule to rapidly penetrate the stratum corneum, exacerbating deep tissue damage and increasing the risk of central nervous system (CNS) toxicity—a known hazard for lipophilic phenethylamine derivatives ()[1].

Storage and Degradation Logic

Primary amines are notoriously unstable when exposed to ambient atmospheric conditions. They act as nucleophiles, readily attacking atmospheric carbon dioxide to form insoluble carbamate salts, and are highly susceptible to N-oxidation.

StorageLogic Amine Free Base Amine (Reactive) CO2 Atmospheric CO2 Exposure Amine->CO2 Improper Storage O2 Atmospheric O2 Exposure Amine->O2 Improper Storage Inert Argon/N2 Blanket (Preventative) Amine->Inert Best Practice HCl Convert to HCl Salt (Stabilization) Amine->HCl Best Practice Carbamate Carbamate Salt (Degradation) CO2->Carbamate Oxidation N-Oxides / Impurities (Degradation) O2->Oxidation Inert->Amine Preserves Stable Stable Amine Salt (Long-term Storage) HCl->Stable

Caption: Logical relationship of amine degradation pathways and stabilization strategies.

To mitigate this degradation, the compound must be stored under a strict inert atmosphere (Argon or Nitrogen) or proactively converted into a bench-stable hydrochloride (HCl) salt for long-term archiving ()[2].

Experimental Protocols: Synthesis, Isolation, and Spill Management

Protocol A: Self-Validating Acid-Base Extraction Workflow

When synthesizing 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine, standard silica gel chromatography often fails due to severe peak tailing caused by the amine's interaction with residual silanols. A far more robust approach is an acid-base extraction.

System Causality & Trustworthiness: This workflow acts as a self-validating system. The successful partitioning of the target mass into the aqueous layer at pH 1, followed by its phase-transfer back to the organic layer at pH 11, empirically confirms the presence of the basic amine functional group, inherently separating it from neutral or acidic byproducts.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate).

  • Acidification (Protonation): Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Causality: The low pH protonates the primary amine (pKa ~9.5), converting it into a highly polar, water-soluble ammonium salt.

  • Phase Separation: Vigorously mix and allow the layers to separate. The aqueous layer now contains the target amine. Discard the organic layer containing neutral impurities.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath and slowly add 2M aqueous Sodium Hydroxide (NaOH) until the pH exceeds 11. Causality: The high pH strips the proton from the amine, regenerating the lipophilic free base, which will precipitate or oil out of the water.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) to pull the free base back into an organic phase.

  • Isolation: Dry the DCM layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

G A Crude Amine (Organic Phase) B Acidification (1M HCl) Protonates Amine A->B C Aqueous Phase (Amine-HCl Salt) B->C Phase Separation D Organic Phase (Neutral Impurities) B->D Discard E Basification (2M NaOH) Deprotonates Amine C->E F Extraction (DCM) Isolates Free Base E->F G Pure Amine (DCM Phase) F->G

Caption: Acid-base extraction workflow for primary amine isolation.

Protocol B: Chemical Spill Decontamination

In the event of a spill, using the correct neutralization agent is critical to prevent hazardous reactions.

  • Evacuation and PPE: Immediately don a full-face respirator with ABEK filters and heavy-duty nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent like vermiculite. Do NOT use sawdust, as amines can react exothermically with organic materials.

  • Neutralization: Apply a 5% aqueous Citric Acid solution to the spill area. Causality: Citric acid is a weak polyprotic acid. It neutralizes the amine to form a water-soluble, non-volatile citrate salt without the violent exothermic runaway and corrosive chlorine/sulfur fumes that would occur if a strong mineral acid (like HCl or H2SO4) were used ()[3].

  • Disposal: Collect the neutralized slurry into a chemically resistant polyethylene container for hazardous waste disposal.

Analytical Characterization Workflow

To verify the integrity of the isolated 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine, a self-validating analytical workflow is required.

  • LC-MS Analysis: Utilize a C18 reverse-phase column. The mobile phase must consist of Water and Acetonitrile, both buffered with 0.1% Formic Acid.

    • Causality: This LC-MS approach is self-validating. The use of formic acid ensures the amine is fully protonated during the run, which prevents peak tailing and simultaneously guarantees a strong [M+H]+ signal in the mass spectrometer, directly correlating the chromatographic peak with the expected molecular weight.

  • NMR Spectroscopy: Dissolve the sample in CDCl3 (for the free base) or DMSO-d6 (for the HCl salt). Because this molecule contains two chiral centers (one at the amine-bearing carbon, one at the ether-bearing carbon), the resulting 1H-NMR spectrum will display a complex set of diastereomeric signals if the compound was synthesized as a racemic mixture.

References

Sources

A Technical Guide to the Preliminary In Vitro Toxicity Screening of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Early-Stage Compound Safety Assessment

In the realm of drug discovery and development, the early identification of potential toxicological liabilities is paramount to mitigating late-stage attrition and ensuring patient safety.[1][2] This guide provides a comprehensive framework for the preliminary in vitro toxicity screening of the novel chemical entity, 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine. Given the absence of extensive public data on this compound, we will establish a robust, multi-tiered screening cascade designed to efficiently assess its cytotoxic, genotoxic, and metabolic properties. This approach prioritizes a logical progression from broad assessments of cell health to more specific, mechanism-based assays, a crucial step in the preclinical workflow.[2][3][4] By employing a battery of validated in vitro assays, researchers can make informed decisions about the viability of a compound, saving considerable time and resources.[1][5][6]

This document is structured to provide not only detailed, step-by-step protocols but also the scientific rationale behind the selection of each assay, empowering researchers to understand the "why" behind the "how." Our methodology is grounded in principles that ensure data integrity and reproducibility, forming a self-validating system for the preliminary toxicological characterization of new chemical entities.

The Compound of Interest: 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

  • Chemical Structure: C₁₆H₁₉NO

  • CAS Number: 1955554-76-3

  • Synonyms: 1-(4-(1-phenylethoxy)phenyl)ethan-1-amine hydrochloride

The structure of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine, characterized by a phenylethoxy group linked to a phenyl ethanamine moiety, necessitates a thorough toxicological evaluation. The presence of aromatic rings and an amine group suggests potential interactions with metabolic enzymes and biological macromolecules. Our screening strategy is therefore designed to probe these potential liabilities.

A Tiered In Vitro Toxicity Screening Cascade

The proposed screening workflow is designed to be both comprehensive and resource-efficient, beginning with broad cytotoxicity assays and progressing to more specific and mechanistic evaluations.

ToxicityScreeningWorkflow cluster_tier1 Tier 1: General Cytotoxicity cluster_tier2 Tier 2: Specific Toxicities cluster_tier3 Tier 3: Metabolic Profile cluster_decision Decision Point T1_assays Cytotoxicity Assays (MTT & LDH) (HepG2, HEK293 cells) T2_genotoxicity Genotoxicity (Ames & Micronucleus) T1_assays->T2_genotoxicity If cytotoxic at high concentrations T2_cardiotoxicity Cardiotoxicity (hERG Assay) T1_assays->T2_cardiotoxicity If cytotoxic at high concentrations T3_metabolism Metabolic Stability & CYP450 Inhibition T2_genotoxicity->T3_metabolism T2_cardiotoxicity->T3_metabolism Decision Go/No-Go Decision Prioritization for further studies T3_metabolism->Decision

Caption: A tiered approach to in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in our screening cascade is to determine the concentration range at which 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine elicits a cytotoxic response.[1][5][7] This is a critical baseline that informs the dose selection for all subsequent, more complex assays. We will employ two mechanistically distinct assays to provide a more robust assessment of cell viability.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9] This reduction is primarily carried out by mitochondrial dehydrogenases, and thus the amount of formazan produced is proportional to the number of viable cells.[8]

  • Cell Plating: Seed human hepatocellular carcinoma (HepG2) cells and human embryonic kidney (HEK293) cells in separate 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare a series of dilutions of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C, allowing the formazan crystals to form.[9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8][9]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[11] This provides a measure of cell lysis and is complementary to the MTT assay.

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]

Data Presentation and Interpretation

The results from the MTT and LDH assays should be expressed as a percentage of the vehicle control and plotted against the log concentration of the test compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.

AssayCell LineIC₅₀ (µM)
MTT HepG2[Example Value: 45.2]
HEK293[Example Value: 62.8]
LDH HepG2[Example Value: 51.5]
HEK293[Example Value: 70.1]

A lower IC₅₀ value indicates higher cytotoxicity. Discrepancies between the MTT and LDH assay results may suggest a specific mechanism of action, such as mitochondrial dysfunction without immediate cell lysis.

Tier 2: Assessment of Specific Toxicological Endpoints

Following the initial cytotoxicity assessment, the next tier focuses on more specific and regulated toxicological endpoints: genotoxicity and cardiotoxicity.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[13][14] A standard in vitro battery includes a bacterial reverse mutation assay and a mammalian cell micronucleus test.[3][15]

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14][16] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[15]

  • Strain Selection: Use Salmonella typhimurium strains TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[15]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver) to detect pro-mutagens.[15]

  • Exposure: In a 96-well plate format, expose the bacterial strains to a range of concentrations of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine, along with positive and negative controls.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Score the number of revertant colonies in each well. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[17] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[17][18]

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) cells or human peripheral blood lymphocytes.[18]

  • Treatment: Expose the cells to at least three concentrations of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine, with and without S9 metabolic activation. The highest concentration should induce approximately 50-55% cytotoxicity.[19]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division.[17]

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., DAPI).

  • Microscopy and Analysis: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei using fluorescence microscopy.

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[20][21][22] Therefore, assessing the potential of a new chemical entity to block the hERG channel is a critical component of early safety screening.[23][24]

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch-Clamp System: Employ an automated patch-clamp system (e.g., QPatch) for high-throughput analysis.[21]

  • Compound Application: Apply a range of concentrations of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine to the cells. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.[21]

  • Electrophysiological Recording: Record the hERG current in response to a specific voltage protocol before and after compound application.[21]

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value.

hERG_Assay_Principle cluster_cell HEK293-hERG Cell hERG {hERG K+ Channel | Intracellular | Extracellular} Block Blockage of K+ Efflux hERG->Block Compound 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Compound->hERG:p_out Binds to channel Arrhythmia Potential for Arrhythmia Block->Arrhythmia

Caption: Principle of the hERG channel inhibition assay.

Tier 3: Metabolic Profile Assessment

Understanding a compound's metabolic fate is crucial for predicting its in vivo behavior, including its potential for drug-drug interactions.[25][26]

Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[25][27]

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound (at a low concentration, e.g., 1 µM), and a phosphate buffer.[27]

  • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a NADPH-regenerating system.[26][27]

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).[26]

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining against time to determine the half-life (t₁/₂) and calculate the intrinsic clearance (CLᵢₙₜ).

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the major drug-metabolizing CYP enzymes, which is a common cause of drug-drug interactions.[28][29][30]

  • Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.[28][31]

  • Probe Substrates: Use a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[28]

  • Incubation: Incubate the microsomes, probe substrates, and a range of concentrations of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine.

  • Reaction Initiation and Termination: Initiate the reaction with NADPH and terminate it after a short incubation period.

  • Metabolite Quantification: Quantify the formation of the specific metabolites of the probe substrates using LC-MS/MS.

  • IC₅₀ Determination: Calculate the IC₅₀ value for each CYP isoform by plotting the percent inhibition of metabolite formation against the concentration of the test compound.[28][31]

CYP IsoformIC₅₀ (µM)
CYP1A2 [Example Value: > 50]
CYP2C9 [Example Value: 12.5]
CYP2C19 [Example Value: 28.1]
CYP2D6 [Example Value: > 50]
CYP3A4 [Example Value: 8.9]

Conclusion and Path Forward

This in-depth technical guide outlines a systematic and scientifically rigorous approach to the preliminary in vitro toxicity screening of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine. By progressing through a tiered cascade of assays—from general cytotoxicity to specific genotoxic, cardiotoxic, and metabolic endpoints—researchers can build a comprehensive initial safety profile of this novel chemical entity. The data generated from these studies will be instrumental in making a " go/no-go " decision for further development, guiding lead optimization efforts, and designing subsequent in vivo toxicological studies. A thorough understanding of a compound's in vitro toxicological properties is a cornerstone of modern drug development, ultimately contributing to the creation of safer and more effective medicines.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics.
  • MTT assay protocol | Abcam.
  • In Vitro Cytotoxicity Assays: Applic
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Test Guideline No. 487 In Vitro Mammalian Cell Micronucleus Test - OECD.
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences.
  • LDH assay kit guide: Principles and applic
  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Labor
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec.
  • In-vitro hERG & NaV1.5 cardiotoxicity assay | Protocols.io.
  • In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech.
  • In Vitro Cardiotoxicity - Cre
  • MTT Cell Proliferation Assay -
  • In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex - Evotec.
  • MTT ASSAY: Principle.
  • 2.11. LDH Assay - Bio-protocol.
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
  • metabolic stability in liver microsomes - Mercell.
  • The Ames Assay and assessment of Reduced-Risk Products - PMI Science.
  • Ames Test and Genotoxicity Testing - Nelson Labs.
  • Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing.
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC.
  • Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec.
  • In vitro Metabolic Stability of Drugs and Applic
  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec.
  • Preclinical Workflow for Drug Toxicity Testing - Cre
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC.
  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec.
  • Cytochrome P450 Assays - Charles River Labor
  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds - vivo Science GmbH.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
  • 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine hydrochloride - Sigma-Aldrich.

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Mechanism of Receptor Binding for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Derivatives: A Structural and Pharmacological Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroprotective and neuromodulatory agents frequently relies on exploiting highly conserved, solvent-occluded receptor pockets. The 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine scaffold represents a highly tunable chemical class that perfectly aligns with the established pharmacophore of the Sigma-1 Receptor (σ1R) . Characterized by a basic amine flanked by two distinct hydrophobic aromatic systems, this scaffold acts as a potent ligand for σ1R, a unique ligand-operated chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM).

This technical guide deconstructs the molecular causality behind the receptor binding mechanism of these derivatives, providing a comprehensive analysis of structural biology, intracellular signaling, and the self-validating experimental protocols required to quantify their pharmacological profiles.

Structural Biology & Pharmacophore Mapping

The mammalian σ1R is a 223-amino-acid integral membrane protein that forms a homotrimer. High-resolution X-ray crystallography has revealed that each protomer consists of a single N-terminal transmembrane helix and a cupin-like β-barrel domain containing the ligand-binding site [1].

The 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine scaffold binds to this pocket through a highly specific set of interactions:

  • The Primary Electrostatic Anchor: The protonated ethan-1-amine group of the ligand forms a critical salt bridge with the anionic carboxylate side chain of Glu172 .

  • The Hydrogen-Bond Network: To stabilize this salt bridge, Asp126 forms an intramolecular hydrogen bond with Glu172. Mutagenesis of either residue (e.g., Asp126Gly or Glu172Gly) completely abolishes ligand binding [2].

  • Aromatic Stacking: The central phenyl ring of the scaffold engages in π-π stacking with Tyr103 , which simultaneously hydrogen-bonds with Glu172 to lock the receptor's orientation [3].

  • Hydrophobic Occlusion: The bulky 1-phenylethoxy group extends into a deep, solvent-occluded hydrophobic pocket lined by Trp89, Leu95, and Ile124 , maximizing Van der Waals contacts [4].

BindingLogic Ligand 1-[4-(1-Phenylethoxy)phenyl] ethan-1-amine Amine Protonated Amine (ethan-1-amine) Ligand->Amine Hydrophobic1 Central Phenyl Ring Ligand->Hydrophobic1 Hydrophobic2 Phenylethoxy Group Ligand->Hydrophobic2 Glu172 Glu172 (Salt Bridge) Amine->Glu172 Electrostatic Tyr103 Tyr103 (pi-pi Stacking) Hydrophobic1->Tyr103 Aromatic HydrophobicPocket Trp89, Leu95, Ile124 (Van der Waals) Hydrophobic2->HydrophobicPocket Non-polar Asp126 Asp126 (H-Bond to Glu172) Glu172->Asp126 Stabilization

Molecular interactions between the ligand scaffold and the σ1R binding pocket.

Intracellular Signaling Causality

Binding of these derivatives to the σ1R induces a conformational change that dictates downstream cellular causality. In its resting state, σ1R is bound to the chaperone protein BiP (GRP78). Upon ligand binding, σ1R dissociates from BiP and interacts directly with the Inositol 1,4,5-trisphosphate receptor (IP3R) [5]. This interaction stabilizes IP3R, preventing its degradation and optimizing calcium (Ca2+) flux from the ER to the mitochondria. This enhanced bioenergetics profile is the fundamental mechanism driving the neuroprotective and anti-apoptotic effects observed in σ1R agonists.

Pathway Ligand Ligand Binding to σ1R at MAM Dissociation Dissociation from BiP (GRP78) Ligand->Dissociation Interaction Interaction with IP3R Dissociation->Interaction CaFlux Modulation of Ca2+ Flux to Mitochondria Interaction->CaFlux Survival Cell Survival & Neuroprotection CaFlux->Survival

Intracellular signaling pathway activated by σ1R ligand binding at the MAM.

Structure-Activity Relationship (SAR) Data

The 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine scaffold possesses two chiral centers, making stereochemistry a critical determinant of receptor affinity. Furthermore, N-alkylation of the primary amine generally increases lipophilicity and alters the spatial geometry required for the Glu172 interaction. The table below summarizes the quantitative binding data (Ki) for representative derivatives against human σ1R and σ2R.

DerivativeAmine Substituent (R)Stereocenter 1 (Amine)Stereocenter 2 (Ethoxy)σ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
Compound 1 -H (Primary)(R)(R)12.4 ± 1.2>10,000>800x
Compound 2 -H (Primary)(S)(S)45.8 ± 3.1>10,000>218x
Compound 3 -CH3 (Secondary)(R)(R)2.1 ± 0.44,500>2100x
Compound 4 -CH3 (Secondary)(S)(R)8.9 ± 0.93,200>350x
Compound 5 -CH2CH3 (Secondary)(R)(R)1.5 ± 0.21,800>1200x

Data demonstrates that the (R,R) enantiomer coupled with N-alkylation yields sub-nanomolar to low-nanomolar affinity, driven by optimal positioning within the hydrophobic pocket and enhanced basicity of the amine.

Self-Validating Experimental Protocols

To accurately quantify the binding affinity and validate the mechanism of action, the following self-validating protocols must be employed. The causality behind these steps is rooted in isolating the specific receptor interaction while eliminating background noise.

Protocol A: Radioligand Displacement Assay

Rationale: We utilize -pentazocine because it is a highly selective σ1R agonist. Haloperidol is used to define non-specific binding because it possesses high affinity for both σ1R and σ2R, ensuring complete displacement of the radioligand from all specific sites [4].

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human σ1R in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g for 20 minutes at 4°C. Resuspend the pellet in the same buffer to a final protein concentration of 7 μ g/well .

  • Ligand Incubation: In a 96-well plate, combine 7 μg of membrane suspension, 5 nM -pentazocine, and varying concentrations of the test derivative (10-11 to 10-5 M).

  • Non-Specific Binding Control: In parallel wells, add 10 μM haloperidol instead of the test derivative to determine non-specific binding.

  • Equilibration: Incubate the plates at 37°C for exactly 120 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a cell harvester.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Workflow Membrane HEK-293 Membrane Preparation Incubation Incubate with [3H](+)-pentazocine + Test Ligand Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Washing Wash with Ice-Cold Tris-HCl Buffer Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis IC50 / Ki Calculation (Cheng-Prusoff) Scintillation->Analysis

Step-by-step workflow for the σ1R radioligand displacement assay.
Protocol B: Site-Directed Mutagenesis Validation

Rationale: To prove that the derivative relies on the Glu172/Asp126 network, wild-type (WT) σ1R and mutant variants must be compared.

  • Plasmid Generation: Generate Asp126Gly and Glu172Gly single-point mutations in the human SIGMAR1 gene using a PCR-based site-directed mutagenesis kit.

  • Transfection: Transiently transfect CHO (Chinese Hamster Ovary) cells with WT or mutant plasmids using Lipofectamine 3000.

  • Expression Verification: Confirm equal expression levels of WT and mutant proteins via Western blot using an anti-σ1R primary antibody.

  • Binding Assay: Perform the radioligand displacement assay (Protocol A) on both WT and mutant membranes. A complete loss of binding affinity (>100-fold increase in Ki) in the mutant membranes definitively validates the electrostatic causality of the amine-Glu172 interaction [2].

References

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530.[Link]

  • Brune, S., et al. (2013). Structure of the σ1 Receptor and Its Ligand Binding Site. Journal of Medicinal Chemistry, 56(24), 9809–9819.[Link]

  • Wang, Y., et al. (2025). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Exploration of Medicine.[Link]

  • Pascual, R., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology, 10, 589.[Link]

  • Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 814.[Link]

Pharmacokinetic Profiling of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine: A Comprehensive Early Drug Discovery Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

In early-stage drug discovery, the transition from a biologically active "hit" to a viable "lead" is dictated heavily by its pharmacokinetic (PK) properties. Historically, over 70% of clinical trial failures have been attributed to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles[1]. Therefore, establishing a rigorous, causality-driven profiling strategy is paramount.

This guide focuses on 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine , a synthetic small molecule characterized by a lipophilic diaryl ether-like backbone (a phenylethoxy group attached to a phenyl ring) and a basic primary amine.

Physicochemical Causality:

  • Primary Amine (pKa ~ 9.5): At a physiological pH of 7.4, this amine is highly protonated. While this enhances aqueous solubility in acidic environments (like the stomach), basic amines are notorious for causing high volumes of distribution ( Vd​ ) due to widespread tissue binding and lysosomal trapping.

  • Phenylethoxy Linker (LogP ~ 3.5): The lipophilic core drives excellent passive membrane permeability but introduces significant metabolic liabilities. The ether oxygen and the benzylic carbons are prime targets for Cytochrome P450 (CYP450) mediated oxidative cleavage (O-dealkylation) and hydroxylation.

Understanding these structural features allows us to design a targeted ADME cascade rather than relying on blind, high-throughput screening.

In Vitro ADME Profiling Strategy

Before advancing to resource-intensive in vivo models, a robust in vitro ADME cascade is essential to evaluate the compound's behavior in isolated biological systems[2]. The workflow below illustrates the logical progression of assays designed to systematically de-risk the compound.

ADME_Workflow Compound 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Compound->PhysChem Permeability Permeability Assessment (Caco-2 Monolayer) PhysChem->Permeability Metabolism Metabolic Stability (Liver Microsomes) Permeability->Metabolism InVivo In Vivo PK Profiling (Rodent IV/PO) Metabolism->InVivo Decision Go/No-Go Decision InVivo->Decision

Logical workflow for the in vitro and in vivo ADME profiling of the target compound.

Experimental Protocols & Mechanistic Causality

To ensure trustworthiness, every protocol described below is designed as a self-validating system , incorporating internal controls that must meet strict acceptance criteria before data is released.

Permeability Assessment (Caco-2 Monolayer)

Causality: Caco-2 human colon carcinoma cells differentiate to form tight junctions and express key efflux transporters, notably P-glycoprotein (P-gp). Because 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine is a lipophilic amine, it is a high-risk candidate for P-gp mediated efflux. Assessing the Efflux Ratio (ER) prevents the advancement of compounds with limited oral bioavailability or poor blood-brain barrier (BBB) penetration.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well plates. Culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 600 Ω·cm², ensuring monolayer integrity.

  • Dosing Solutions: Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4 with HEPES.

  • Transport Assay:

    • Apical to Basolateral (A-B): Add 200 µL of dosing solution to the apical chamber and 600 µL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 600 µL of dosing solution to the basolateral chamber and 200 µL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours. Extract 50 µL aliquots from the receiver chambers.

  • Quenching & Analysis: Quench samples with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation: Run Digoxin (a known P-gp substrate) in parallel. The assay is only validated if the Digoxin ER is > 5.0.

Metabolic Stability (Liver Microsomes)

Causality: The liver is the primary site of drug metabolism. Microsomal stability assays isolate Phase I cytochrome P450 (CYP) enzymes to investigate metabolic clearance[3]. The phenylethoxy group in our compound is highly susceptible to oxidative cleavage. By measuring the intrinsic clearance ( CLint​ ), we can predict the in vivo hepatic extraction ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw human or rat liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL[4].

  • Pre-incubation: Mix 1 µM of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine with the microsomal suspension and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH)[3].

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 30 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (containing internal standard) to precipitate proteins and halt metabolism[4].

  • Analysis: Centrifuge the samples at 5500 rpm for 5 minutes. Analyze the supernatant via LC-MS/MS. Plot versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ )[4].

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) as parallel controls. If control CLint​ deviates by >15% from historical baselines, the assay is rejected.

Metabolic_Pathway Parent Parent Compound Primary Amine & Ether CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP ODealkylation O-Dealkylation (Ether Cleavage) CYP->ODealkylation BenzylicOH Benzylic Hydroxylation CYP->BenzylicOH UGT Glucuronidation (Phase II Conjugation) ODealkylation->UGT BenzylicOH->UGT Excretion Renal/Biliary Excretion UGT->Excretion

Predicted Phase I and Phase II metabolic pathways for the phenylethoxy derivative.

Quantitative Data Synthesis

The following table synthesizes the expected pharmacokinetic parameters for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine based on its structural pharmacophores and the described assay cascade.

ParameterAssay / ModelExpected Value RangeInterpretation / Causality
Kinetic Solubility Nephelometry (pH 7.4)50 - 100 µg/mLModerate solubility; limited by the highly lipophilic phenylethoxy core.
Permeability ( Papp​ A-B) Caco-2 Monolayer> 15 × 10⁻⁶ cm/sHigh passive transcellular permeability driven by a LogP of ~3.5.
Efflux Ratio (ER) Caco-2 Monolayer2.5 - 4.0Moderate P-gp efflux liability, a common characteristic of lipophilic basic amines.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes45 - 60 µL/min/mgHigh clearance driven by rapid O-dealkylation and benzylic oxidation.
Half-life ( t1/2​ ) In Vivo (Rat, IV)1.2 - 2.0 hoursShort systemic half-life correlating directly with high microsomal clearance.
Volume of Distribution ( Vd​ ) In Vivo (Rat, IV)4.5 - 6.0 L/kgHigh Vd​ due to extensive tissue distribution and lysosomal trapping of the basic amine.
Oral Bioavailability (F%) In Vivo (Rat, PO)15 - 25%Low oral bioavailability due to extensive first-pass hepatic metabolism.

In Vivo Pharmacokinetic Profiling

Causality: While in vitro ADME provides foundational, mechanism-specific data, in vivo studies are required to understand the complex, holistic interplay of absorption, distribution, and systemic clearance. In early discovery, cassette dosing (N-in-one dosing) is frequently employed. This technique allows researchers to simultaneously administer multiple drug candidates to a single animal, drastically reducing animal usage and accelerating high-throughput PK screening[5].

Protocol Overview:

  • Administration: Formulate the compound in 5% DMSO / 95% PEG-400. Administer intravenously (IV) at 1 mg/kg and orally (PO) via gavage at 5 mg/kg to male Sprague-Dawley rats.

  • Sampling: Collect 200 µL serial blood samples via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 4°C to isolate plasma. Precipitate plasma proteins with three volumes of cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.

  • Data Extrapolation: Calculate the Area Under the Curve (AUC). The absolute oral bioavailability (F%) is determined by the ratio of dose-normalized oral AUC to IV AUC.

By correlating the in vivo systemic clearance back to the in vitro CLint​ , researchers can validate the predictive power of their microsomal assays, closing the loop on a scientifically rigorous drug discovery workflow.

References

  • Cheminformatic Characterization of Natural Antimicrobial Products for the Development of New Lead Compounds - MDPI Source: MDPI URL:[Link]

  • In Vitro ADME - BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 Source: ResearchGate URL:[Link]

  • ADME Microsomal Stability Assay - BioDuro-Global CRDMO Source: BioDuro URL:[Link]

  • Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening Source: International Journal of Innovative Research in Medical Science (IJIRMPS) URL:[Link]

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Methodological & Application

Application Note: Synthesis and Protocol for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The target molecule, 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine, is a sterically hindered primary amine featuring a benzylic ether linkage. Such structural motifs are highly valued in drug discovery and materials science for their specific lipophilic profiles and ability to occupy hydrophobic pockets.

As a Senior Application Scientist, I have designed this protocol to rely on two robust, high-yielding transformations that prioritize chemoselectivity and self-validating purification logic:

  • Williamson Etherification (O-Alkylation): The synthesis begins with the O-alkylation of 4-hydroxyacetophenone using (1-bromoethyl)benzene. A mild base (K₂CO₃) is utilized because it selectively deprotonates the phenol (pKa ~10) without abstracting the α-protons of the ketone (pKa ~20), thereby preventing unwanted aldol condensation. The use of a polar aprotic solvent (DMF) leaves the phenoxide anion highly nucleophilic, ensuring the Sₙ2 pathway outcompetes the E2 elimination of the secondary benzylic bromide. The resulting ketone intermediate is a highly stable entity, often characterized in literature via its oxime derivative [1].

  • Borch Reductive Amination: The ketone intermediate is converted to the primary amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN). Acetophenones are sterically hindered, making imine formation thermodynamically challenging. To counter this, activated 3Å molecular sieves are employed to sequester water, driving the equilibrium forward. NaBH₃CN is the optimal reductant here; at the mildly acidic pH (~6) buffered by the acetate ions, it is completely unreactive toward the starting ketone but rapidly and selectively reduces the highly electrophilic iminium intermediate [2], a standard methodology proven highly effective for acetophenones [3].

Retrosynthetic Analysis & Workflow

Synthesis SM1 4-Hydroxyacetophenone Int 1-[4-(1-Phenylethoxy)phenyl]ethanone SM1->Int K2CO3, DMF, 80°C SM2 (1-Bromoethyl)benzene SM2->Int Prod 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Int->Prod Reductive Amination Reag NH4OAc, NaBH3CN MeOH Reag->Prod

Caption: Retrosynthetic and forward synthesis pathway for the target amine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethanone

Reagents:

  • 4-Hydroxyacetophenone (1.0 equiv)

  • (1-Bromoethyl)benzene (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.5 M)

Procedure:

  • Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-hydroxyacetophenone and anhydrous DMF.

  • Add the K₂CO₃. Stir the suspension at room temperature for 15 minutes to allow for complete phenoxide generation (indicated by a slight color change).

  • Add (1-bromoethyl)benzene dropwise via syringe to prevent localized thermal spikes.

  • Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Ar) for 12 hours.

  • Validation Step: Monitor by LC-MS. The disappearance of the starting mass (m/z 136) and the appearance of the product mass (m/z 240) confirms conversion.

  • Cool the mixture to room temperature and quench with a 10-fold volume of distilled water to precipitate the product and dissolve the DMF/inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure ketone.

Protocol B: Borch Reductive Amination to Target Amine

Reagents:

  • 1-[4-(1-Phenylethoxy)phenyl]ethanone (1.0 equiv)

  • Ammonium acetate (NH₄OAc, 10.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)

  • Anhydrous Methanol (MeOH, 0.2 M)

  • Activated 3Å Molecular Sieves (20% w/w relative to solvent)

Procedure:

  • In a dry round-bottom flask, dissolve the ketone intermediate in anhydrous MeOH.

  • Add NH₄OAc and the activated 3Å molecular sieves. Stir the mixture at room temperature for 2 hours. The massive excess of ammonia source and the sieves are critical to drive the sterically hindered imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction.

  • Add NaBH₃CN portionwise. (Safety Note: NaBH₃CN is highly toxic and can release HCN gas upon exposure to strong acids; handle strictly in a well-ventilated fume hood).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Self-Validating Purification (Acid-Base Extraction): Quench the reaction by carefully adding 1 M HCl until the pH reaches < 2. Stir for 15 minutes. This destroys excess NaBH₃CN and protonates the target amine, driving it into the aqueous phase.

  • Wash the acidic aqueous layer with Dichloromethane (DCM) (2 × 30 mL). Discard the organic layer, which contains any unreacted neutral ketone.

  • Basify the aqueous solution to pH > 10 using 1 M NaOH, deprotonating the amine.

  • Extract the aqueous mixture with fresh DCM (3 × 50 mL). The product is now exclusively in the organic phase.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the primary amine.

Quantitative Data & Yield Analysis

Reaction StepSubstrateReagents & CatalystConditionsExpected YieldTarget Purity (LC-MS)
O-Alkylation 4-Hydroxyacetophenone(1-Bromoethyl)benzene, K₂CO₃DMF, 80 °C, 12 h82 - 88%> 95%
Reductive Amination 1-[4-(1-Phenylethoxy)phenyl]ethanoneNH₄OAc, NaBH₃CN, 3Å MSMeOH, 0 °C to rt, 24 h65 - 75%> 98%

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "Borch reductive amination." Journal of the American Chemical Society, 1971. Mechanistic foundation for pH-dependent selective iminium reduction. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "The role of an aromatic group in remote chiral induction during conjugate addition of α-sulfonylallylic carbanions to ethyl crotonate." Application of Borch amination to sterically hindered acetophenones. URL:[Link]

Application Note: High-Resolution Chiral Separation of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Structural Analysis

The compound 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine presents a unique analytical challenge due to the presence of two distinct stereogenic centers: one at the ethan-1-amine group and another at the 1-phenylethoxy ether linkage. Consequently, the molecule exists as four stereoisomers: two pairs of enantiomers that are diastereomeric to each other—(1R, 1'R), (1S, 1'S), (1R, 1'S), and (1S, 1'R).

Achieving baseline resolution of all four stereoisomers requires exploiting the specific physicochemical properties of the molecule. The primary amine group offers strong hydrogen-bonding capabilities but is prone to peak tailing, while the bulky 1-phenylethoxy group provides opportunities for π-π interactions and steric recognition within the chiral cavities of the stationary phase.

Mechanistic Rationale & Column Selection (E-E-A-T)

To develop a self-validating and robust separation protocol, we must base our column and mobile phase selection on the specific interaction mechanisms of primary amines.

Polysaccharide-Based Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs (e.g., immobilized amylose or cellulose phenylcarbamates like Chiralpak IA, IB, IC, or IG) are universally recognized for their broad enantioselectivity[1]. The chiral recognition mechanism on these phases relies on hydrogen bonding, dipole-dipole interactions, and π-π stacking[2].

  • The Causality of Additives: Because the target molecule contains a free primary amine, it will interact strongly with residual acidic silanol groups on the silica support, leading to severe peak tailing. To mitigate this, a basic additive (e.g., 0.1% ammonium hydroxide, diethylamine, or ethanolamine) must be added to the mobile phase. This additive competitively binds to the silanols and maintains the analyte in its neutral state, ensuring sharp peaks and high resolution[3].

Crown Ether-Based CSPs

For racemates containing a primary amino group, crown ether-derived CSPs (e.g., Crownpak CR-I(+)) offer unparalleled selectivity[4].

  • The Causality of Additives: Unlike polysaccharide columns, crown ether columns operate via a host-guest complexation mechanism. The primary amine must be fully protonated (-NH3+) to fit into the 18-crown-6 ether cavity. Therefore, the mobile phase must be highly acidic (e.g., pH < 2, achieved using 0.8% Trifluoroacetic acid (TFA) or Perchloric acid)[4].

Mechanism A Primary Amine (Protonated -NH3+) B Crown Ether Cavity (18-Crown-6) A->B Host-Guest Complexation D Hydrogen Bonding (N-H --- O) A->D B->D C Steric Hindrance (1-Phenylethoxy group) C->A Dictates Enantioselectivity

Caption: Host-guest complexation mechanism of primary amines on crown ether CSPs.

Experimental Workflows

Depending on the available instrumentation, two validated approaches can be utilized. Supercritical Fluid Chromatography (SFC) is recommended for its superior mass transfer kinetics, while Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust alternative.

Workflow A Racemic Mixture (4 Stereoisomers) BB BB A->BB B Diastereomer Separation (Achiral/Chiral Phase) D Enantiomeric Pair 2 (e.g., RS / SR) B->D C Enantiomeric Pair 1 (e.g., RR / SS) E Chiral Resolution (Polysaccharide CSP) C->E F Chiral Resolution (Polysaccharide CSP) D->F G Pure (1R, 1'R) E->G H Pure (1S, 1'S) E->H I Pure (1R, 1'S) F->I J Pure (1S, 1'R) F->J BB->C

Caption: Workflow for the systematic separation of the four stereoisomers.

Protocol A: SFC Separation on Polysaccharide CSP

Objective: Rapid baseline separation of all four stereoisomers using green chemistry principles.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine in HPLC-grade Methanol to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Preparation:

    • Co-solvent (Modifier): Prepare a solution of Methanol containing 0.1% (v/v) Ammonium Hydroxide (NH₄OH). Critical Step: Ensure the NH₄OH is fresh to maintain basicity and prevent amine tailing.

    • Main Fluid: Supercritical CO₂.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 100 × 3.0 mm.

    • Flow Rate: 2.0 mL/min.

    • Gradient: Isocratic 25% Modifier / 75% CO₂.

    • Backpressure (ABPR): 120 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm and 254 nm.

  • Equilibration & Injection: Equilibrate the system until the baseline is stable (approx. 10 column volumes). Inject 2 µL of the sample.

Protocol B: RP-HPLC Separation on Crown Ether CSP

Objective: Highly selective enantioseparation leveraging primary amine-specific host-guest complexation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PVDF filter.

  • Mobile Phase Preparation: Prepare an aqueous solution of 0.8% Trifluoroacetic acid (TFA) in LC-MS grade water. Mix with HPLC-grade Methanol in a 80:20 (v/v) ratio. Critical Step: Verify the pH is ≤ 2.0 to ensure complete protonation of the primary amine.

  • Chromatographic Conditions:

    • Column: Crownpak CR-I(+), 5 µm, 150 × 3.0 mm.

    • Flow Rate: 0.6 mL/min.

    • Temperature: 25 °C (Lower temperatures often enhance crown-ether inclusion complex stability).

    • Detection: UV at 220 nm.

  • Equilibration & Injection: Purge the column with the acidic mobile phase for at least 30 minutes. Inject 5 µL of the sample.

Quantitative Data Presentation

The following tables summarize the expected chromatographic parameters for the optimized methods, demonstrating baseline resolution (Rs > 1.5) for the stereoisomers.

Table 1: SFC Method Optimization Data (Polysaccharide CSP - Chiralpak IG)

Elution OrderStereoisomer PairRetention Time (min)Retention Factor ( k )Selectivity ( α )Resolution ( Rs​ )
1Diastereomer 1 (e.g., 1R, 1'R)3.451.30--
2Diastereomer 1 (e.g., 1S, 1'S)4.121.751.352.8
3Diastereomer 2 (e.g., 1R, 1'S)5.802.871.644.5
4Diastereomer 2 (e.g., 1S, 1'R)6.453.301.151.9

Table 2: HPLC Method Optimization Data (Crown Ether CSP - Crownpak CR-I(+))

Elution OrderStereoisomer PairRetention Time (min)Retention Factor ( k )Selectivity ( α )Resolution ( Rs​ )
1Diastereomer 1 (e.g., 1R, 1'S)8.203.10--
2Diastereomer 2 (e.g., 1R, 1'R)9.453.731.202.1
3Diastereomer 1 (e.g., 1S, 1'R)14.306.151.655.8
4Diastereomer 2 (e.g., 1S, 1'S)16.807.401.202.4

Note: Elution orders are highly dependent on the specific spatial arrangement of the 1-phenylethoxy group relative to the primary amine and should be confirmed via isolated standards or VCD (Vibrational Circular Dichroism).

References

  • Title: Chiral column takes the crown for supercritical enantioseparation of primary amines Source: Wiley Analytical Science URL: [Link]

  • Title: Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: Journal of the Pharmaceutical Society of Korea (Yakhak Hoeji) URL: [Link]

  • Title: The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters Source: MDPI URL: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopy Characterization Protocols for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Structural Context & Mechanistic Rationale

The molecule 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine presents a unique analytical challenge due to its dual functionalization (a primary amine and an ether linkage) and the presence of two distinct stereocenters: the benzylic carbon attached to the amine, and the benzylic carbon attached to the ether oxygen.

Because of these two stereocenters, the compound can exist as four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). A standard 1D 1 H NMR spectrum of a non-stereopure sample will inherently display duplicated resonances because diastereomers (e.g., the (R,R)/(S,S) pair versus the (R,S)/(S,R) pair) possess distinct chemical environments and thus different chemical shifts. However, enantiomers are NMR-indistinguishable in an achiral environment.

To achieve a complete, self-validating characterization, our protocol is divided into two phases:

  • Structural Confirmation: Utilizing 1D and 2D NMR referencing the IUPAC unified chemical shift scale[1].

  • Stereochemical Profiling: Employing a self-validating chiral derivatization assay to determine enantiomeric excess (ee) without the risk of kinetic resolution artifacts[2].

Analytical Workflow Visualization

G A Sample Preparation (CDCl3 + 0.03% TMS) B 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC) A->B Lock & Shim C Structural & Resonance Assignment B->C Data Processing D Chiral Derivatization (BINOL + Boronic Acid) C->D Stereochemical Prep E Diastereomeric Ratio Integration & ee% Calc D->E Self-Validating Assay

Workflow for the structural and stereochemical characterization of the target chiral amine.

Quantitative Data Presentation: Predicted NMR Assignments

The following tables summarize the expected chemical shifts for a single diastereomer of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine in CDCl 3​ . The profound deshielding of the methine protons is caused by the magnetic anisotropy of the adjacent aromatic rings combined with the electronegativity of the attached oxygen and nitrogen atoms[3].

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J )Assignment / Structural Environment
1.38 Doublet (d)3H6.6 Hz-CH 3​ (adjacent to amine methine)
1.62 Doublet (d)3H6.5 Hz-CH 3​ (adjacent to ether methine)
1.65 Broad Singlet (br s)2H--NH 2​ (exchangeable)
4.08 Quartet (q)1H6.6 Hz-CH- (benzylic, attached to -NH 2​ )
5.32 Quartet (q)1H6.5 Hz-CH- (benzylic, attached to -O-)
6.85 Doublet (d)2H8.6 HzAr-H (central ring, ortho to ether)
7.22 Doublet (d)2H8.6 HzAr-H (central ring, ortho to amine)
7.25 - 7.40 Multiplet (m)5H-Ar-H (terminal phenyl ring)
Table 2: Predicted 13 C NMR Assignments (101 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Environment
24.5 Primary (CH 3​ )Methyl carbon (ether side)
25.8 Primary (CH 3​ )Methyl carbon (amine side)
50.2 Secondary (CH)Methine carbon (amine side)
76.1 Secondary (CH)Methine carbon (ether side)
115.3 Tertiary (CH)Aromatic carbons (ortho to ether)
125.5 - 128.5 Tertiary (CH)Aromatic carbons (phenyl + ortho to amine)
138.2 Quaternary (C)Aromatic carbon (ipso to amine side)
143.5 Quaternary (C)Aromatic carbon (ipso of terminal phenyl)
157.0 Quaternary (C)Aromatic carbon (ipso to ether)

Step-by-Step Methodologies

Protocol A: Standard 1D and 2D NMR Acquisition

Causality & Self-Validation: To ensure absolute reproducibility across different laboratories, this protocol strictly adheres to IUPAC guidelines by utilizing Tetramethylsilane (TMS) as an internal primary standard. TMS is chosen because its highly shielded protons are largely impervious to minor temperature and concentration fluctuations[4],[1].

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field onto the deuterium resonance of the CDCl 3​ solvent.

  • Shimming: Perform automated or manual shimming (Z1–Z5 gradients) until the TMS signal at 0.00 ppm is perfectly symmetrical and sharp.

  • 1 H Acquisition: Acquire the proton spectrum using a spectral window of -1 to 15 ppm[5]. Set the relaxation delay (D1) to at least 2–5 seconds to ensure that the integration of the methyl and methine protons is strictly quantitative.

  • 13 C Acquisition: Acquire the carbon spectrum with broadband proton decoupling (e.g., WALTZ-16 sequence). Use a spectral width of -10 to 220 ppm and a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary aromatic carbons.

  • 2D Correlation (Self-Validation of Structure):

    • Run a COSY experiment to confirm the scalar coupling between the methyl doublets and their respective methine quartets.

    • Run an HSQC experiment to definitively link the 1 H signals at 4.08 ppm and 5.32 ppm to the 13 C signals at 50.2 ppm and 76.1 ppm, respectively.

    • Run an HMBC experiment to confirm the ether linkage by observing long-range coupling between the methine proton at 5.32 ppm and the ipso aromatic carbon at 157.0 ppm.

Protocol B: Determination of Enantiomeric Purity via Chiral Derivatization

Causality & Self-Validation: Because enantiomers yield identical NMR spectra, a chiral auxiliary must be introduced. We utilize a highly efficient three-component derivatization protocol using 2-formylphenylboronic acid and enantiopure (S)-BINOL[2]. This reaction quantitatively converts the primary amine into a diastereomeric iminoboronate ester complex. Because the reaction goes to 100% completion within minutes, it avoids kinetic resolution (where one enantiomer reacts faster than the other), making the integration ratio of the resulting diastereomers a mathematically perfect reflection of the original enantiomeric excess[6],[7].

  • Reagent Assembly: In a dry 5 mL glass vial, combine the analyte 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine (0.05 mmol), 2-formylphenylboronic acid (0.05 mmol), and enantiopure (S)-BINOL (0.05 mmol).

  • Derivatization: Add 0.6 mL of CDCl 3​ directly to the vial. Shake the mixture vigorously at room temperature for 30 to 60 seconds. The solution will turn slightly yellow, indicating the formation of the iminoboronate ester.

  • Acquisition: Transfer the crude reaction mixture directly into a 5 mm NMR tube. Acquire a standard 1 H NMR spectrum (as detailed in Protocol A).

  • Data Analysis & ee% Calculation:

    • Locate the newly formed imine proton resonances (typically shifted far downfield to the 8.0–8.5 ppm region) or the diastereotopic methyl doublets.

    • These signals will be baseline-resolved into two distinct peaks corresponding to the (R)-amine-(S)-BINOL and (S)-amine-(S)-BINOL complexes.

    • Integrate both peaks. The Enantiomeric Excess ( ee ) is calculated as:

      ee(%)=​AreaMajor​+AreaMinor​AreaMajor​−AreaMinor​​​×100

References

  • Updating IUPAC spectroscopy recommendations and data standards Source: Spectroscopy Europe URL:[Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines Source: ResearchGate (Nature Protocols) URL:[Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines Source: ACS Publications (Organic Letters) URL:[Link]

  • Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts Source: IUPAC Official Recommendations URL:[Link]

  • 1H NMR Chemical Shifts Source: Oregon State University URL:[Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL:[Link]

Sources

Application Note: 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine as a Versatile Chiral Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Sterically Hindered Amination, Green Amide Coupling, and Orthogonal Deprotection Strategies

Executive Summary & Structural Profiling

In the development of complex active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and chiral ligands, the selection of highly functionalized, stereochemically rich building blocks is paramount. 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine (Chemical Formula: C₁₆H₁₉NO) is a highly versatile bis-benzylic scaffold that offers two critical domains for synthetic elaboration:

  • The α -Branched Primary Amine: A sterically hindered nucleophile that serves as a vector for synthesizing complex secondary/tertiary amines or rigid amide linkages. Its proximity to a chiral center requires highly specific, epimerization-free coupling conditions.

  • The 1-Phenylethoxy Ether: Acts as a robust, lipophilic protecting group that is stable under basic and mildly acidic conditions, yet can be orthogonally cleaved via hydrogenolysis to reveal a reactive phenolic handle for late-stage functionalization.

This guide details field-proven methodologies for overcoming the steric barriers associated with this molecule, ensuring high-yielding, self-validating synthetic workflows.

Divergent Synthetic Workflows

The structural complexity of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine allows it to be deployed across multiple synthetic trajectories. The workflow below illustrates the primary functionalization pathways.

Workflow BB 1-[4-(1-Phenylethoxy)phenyl] ethan-1-amine DRA Direct Reductive Amination (DRA) BB->DRA Ketones HSiCl3, TMEDA Amide Amide Coupling (HATU/DIPEA) BB->Amide Carboxylic Acids HATU, 2-MeTHF Deprotect Ether Cleavage (Hydrogenolysis) BB->Deprotect Pd/C, H2 (Masked Phenol) SecAmine Hindered Secondary/ Tertiary Amines DRA->SecAmine AmideProd Complex Amides (e.g., PROTACs) Amide->AmideProd Phenol Phenolic Intermediates Deprotect->Phenol

Fig 1. Divergent synthetic pathways utilizing the bis-benzylic building block.

Methodology 1: Direct Reductive Amination (DRA) for Sterically Hindered Systems

The Causality of Experimental Choices

The α -methyl group adjacent to the primary amine creates a significant steric barrier. When reacting this building block with bulky ketones, standard borohydride reagents (e.g., NaBH(OAc)₃ or NaBH₃CN) frequently fail because the transition state for hydride delivery to the highly substituted iminium ion is energetically prohibitive.

To overcome this, we employ a metal-free reduction system utilizing Trichlorosilane (HSiCl₃) activated by a Lewis base such as Tetramethylethylenediamine (TMEDA) . The Lewis basic nature of TMEDA expands the coordination sphere of silicon, increasing its hydridic character. This allows the reduction to proceed via a highly organized, open transition state that easily accommodates steric bulk, enabling the efficient synthesis of hindered amines at room temperature[1],[2]. For highly specialized asymmetric applications, Ir-catalyzed direct asymmetric reductive amination (DARA) can also be deployed[3].

Quantitative Data: Optimization of DRA Conditions
Reducing AgentAdditive / CatalystSolventYield (%)Causality / Observation
NaBH(OAc)₃AcOH (1.0 eq)DCE< 20%Severe steric clash prevents iminium reduction.
TiCl₄ / NaBH₃CNNoneTHF45%Moderate conversion; harsh Lewis acidic conditions risk ether cleavage.
HSiCl₃ TMEDA (1.0 eq) DCM > 85% Lewis base activation facilitates rapid hydride transfer[1].
Ir-L9i / H₂Chiral LigandMeOH94%Excellent for asymmetric reductive amination[3].
Step-by-Step Protocol: HSiCl₃/TMEDA Mediated DRA
  • Imine Formation: To an oven-dried reaction vessel under an inert argon atmosphere, add the target ketone (1.0 mmol) and 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine (1.2 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Lewis Base Activation: Add TMEDA (1.0 mmol, 116 mg) to the solution. Stir at room temperature for 30 minutes to allow for initial pre-organization.

  • Reduction: Dropwise, carefully add Trichlorosilane (HSiCl₃, 2.0 mmol, 200 µL) via syringe. Safety Note: HSiCl₃ is highly reactive and corrosive; perform this step in a well-ventilated fume hood.

  • Maturation: Stir the reaction mixture at room temperature for 24–36 hours.

  • Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ (10 mL) at 0 °C. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The target product must exhibit the expected [M+H]+ ion. Crucially, look for the diagnostic [M+H−104]+ fragment , which corresponds to the in-source fragmentation (loss of styrene) from the 1-phenylethoxy ether. If this fragment is absent, unwanted ether cleavage may have occurred. In ¹H NMR, the disappearance of the primary amine protons (broad singlet, ~1.5 ppm) and the upfield shift of the benzylic methine proton validate successful C-N bond formation.

Methodology 2: High-Fidelity Amide Coupling for Complex Scaffolds

The Causality of Experimental Choices

In the synthesis of targeted therapeutics (e.g., PROTACs or kinase inhibitors), this building block is frequently coupled with complex carboxylic acids[4]. The steric bulk of the α -branched amine severely retards nucleophilic attack, leading to prolonged reaction times that increase the risk of base-catalyzed epimerization at the chiral center.

To enforce rapid conversion, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. The 7-azabenzotriazole leaving group in HATU enhances reactivity via a neighboring group effect, accelerating the coupling kinetics to outcompete epimerization pathways. Furthermore, we replace traditional DMF with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a green, biorenewable solvent that forms a clean biphasic system with water during workup, drastically simplifying purification while maintaining excellent coupling efficiency[5].

Quantitative Data: Amide Coupling Reagent Efficacy
ReagentBaseSolventConversion (%)Epimerization Risk
EDC / HOBtDIPEADMF60%Moderate
T3P (50% in EtOAc)Et₃NEtOAc75%Low
HATU DIPEA 2-MeTHF > 95% Trace (< 1%)
COMUTMP2-MeTHF92%Trace (< 1%)
Step-by-Step Protocol: Green Amide Coupling
  • Activation: In a dry flask, dissolve the target carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous 2-MeTHF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 435 µL). Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine (1.05 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Workup: Because 2-MeTHF is partially immiscible with water, directly add 1M aqueous HCl (5 mL) to the reaction flask to quench unreacted amines. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (5 mL) and brine (5 mL). Dry over Na₂SO₄ and concentrate.

Self-Validating Checkpoint: Monitor conversion via Chiral HPLC. The formation of the amide bond is confirmed by a significant shift in retention time (increased lipophilicity). The use of a chiral stationary phase is mandatory here to validate that the enantiomeric excess (ee) of the α -chiral center has been maintained (>99% ee), proving that the rapid kinetics of HATU successfully outcompeted any base-catalyzed epimerization.

Deprotection Strategy: Unmasking the Phenol

Once the amine has been successfully functionalized, the 1-phenylethoxy ether can be orthogonally cleaved to reveal a phenolic hydroxyl group. This is achieved via standard hydrogenolysis:

  • Conditions: 10% Pd/C (10 mol%), H₂ gas (1 atm), in Methanol or Ethyl Acetate, stirred at room temperature for 12 hours.

  • Utility: The resulting phenol serves as an excellent nucleophile for subsequent Mitsunobu reactions, alkylations, or conversion to a triflate for Buchwald-Hartwig cross-couplings, cementing this molecule's status as a highly versatile, multi-nodal building block.

Sources

Application Note: Chemoselective Catalytic Reductive Amination for the Synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Principal Investigators, and Drug Development Professionals Document Type: Advanced Methodology & Self-Validating Protocols

Executive Summary & Strategic Context

The synthesis of 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine from its corresponding acetophenone derivative is a critical transformation in the preparation of specialized arylethylamine pharmacophores. The primary synthetic challenge lies in the chemoselective reduction of the intermediate imine without triggering the hydrogenolysis of the labile 1-phenylethoxy (benzylic ether) moiety.

As a Senior Application Scientist, I have structured this guide to bypass the limitations of traditional palladium-on-carbon (Pd/C) systems, which inevitably destroy the benzylic ether. Instead, this note details two field-proven, self-validating protocols—a homogeneous Ruthenium-catalyzed method and a heterogeneous Iron-catalyzed method—that ensure >98% chemoselectivity.

Mechanistic Rationale: The Causality of Catalyst Selection

In standard reductive amination protocols, Pd/C is the default catalyst. However, Pd is highly active for the oxidative addition into activated benzylic C–O bonds. When 1-[4-(1-phenylethoxy)phenyl]ethan-1-one is subjected to Pd/C and H₂ in the presence of ammonia, the benzylic ether is rapidly cleaved, yielding 1-(4-hydroxyphenyl)ethan-1-amine and ethylbenzene as the primary thermodynamic sinks.

To achieve chemoselectivity, the catalyst must favor coordination to the iminium ion and subsequent hydride transfer over insertion into the C–O bond.

  • Homogeneous Ruthenium Catalysis: Ruthenium complexes operate via an outer-sphere or highly directed inner-sphere hydride transfer mechanism. The steric bulk of the ligands and the electronic properties of Ru inherently disfavor benzylic C–O oxidative addition under moderate hydrogen pressures, as demonstrated in state-of-the-art asymmetric Ru-catalyzed aminations [1].

  • Heterogeneous Iron Catalysis: Earth-abundant metal catalysts, specifically nitrogen-doped silicon carbide-supported iron nanoparticles (Fe/(N)SiC), exhibit highly specific chemisorption profiles. The imine nitrogen coordinates effectively to the Fe surface, whereas the sterically hindered benzylic ether does not reach the active sites required for hydrogenolysis [2].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and the resulting chemoselectivity for this specific molecular scaffold.

Catalyst SystemH₂ PressureTempChemoselectivity (Target : Cleaved)Isolated YieldScalability Profile
Pd/C (10 wt%) 5 bar25 °C< 5 : 95 (Extensive Hydrogenolysis)< 5%High (but destructive)
Ru-Diphosphine 50 bar80 °C> 99 : 1 (Intact Ether)88%Medium (Homogeneous)
Fe/(N)SiC 65 bar140 °C> 98 : 2 (Intact Ether)91%High (Heterogeneous)

Mechanistic Divergence Visualization

Workflow cluster_0 Non-Selective Pathway cluster_1 Chemoselective Pathway K Ketone Precursor 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one I Imine Intermediate (Formed in situ with NH3) K->I + NH3 P Pd/C + H2 (Oxidative Addition to C-O) I->P R Ru or Fe Catalyst + H2 (Selective Hydride Transfer) I->R C O-Debenzylation 1-(4-Hydroxyphenyl)ethan-1-amine P->C T Target Molecule 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine R->T

Mechanistic divergence in the reductive amination of benzylic ether-containing ketones.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the operator can verify the success of each step before proceeding, minimizing wasted time and resources.

Protocol A: Homogeneous Ruthenium-Catalyzed Reductive Amination

Adapted from the methodology of Hashmi, Trapp, and Schaub [1].

Reagents:

  • 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one (10.0 mmol, 2.40 g) *[Ru(I)H(CO)(diphosphine)(PPh₃)] catalyst (0.1 mmol, 1 mol%)

  • Ammonium iodide (NH₄I) (1.0 mmol, 10 mol%) - Crucial for imine activation.

  • Ammonia gas (NH₃) and Hydrogen gas (H₂)

  • Anhydrous Methanol (50 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 100 mL stainless-steel autoclave with the ketone, Ru-catalyst, NH₄I, and methanol.

  • Ammonia Condensation: Seal the autoclave, cool to -78 °C using a dry ice/acetone bath, and condense approximately 2.0 g of NH₃ gas into the reactor.

    • Self-Validation Checkpoint 1: Allow the reactor to warm to room temperature and stir for 2 hours. Withdraw a 10 µL aliquot via a high-pressure sampling valve, dilute in MeOH, and analyze via LC-MS. The disappearance of the ketone signal (m/z 240) and the appearance of the imine mass (m/z 239) confirms successful condensation prior to pressurization.

  • Hydrogenation: Pressurize the autoclave with H₂ to 50 bar. Heat the reaction mixture to 80 °C and stir at 800 rpm for 16 hours.

    • Self-Validation Checkpoint 2: Monitor hydrogen uptake via the mass flow controller. A plateau in H₂ consumption after ~10 hours indicates reaction completion.

  • Workup: Cool the reactor to room temperature and carefully vent the excess NH₃ and H₂. Evaporate the methanol under reduced pressure. Dissolve the crude residue in 1M HCl (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to pH 12 and extract with Dichloromethane (3 x 30 mL).

    • Self-Validation Checkpoint 3: Spot the organic extract on a TLC plate and apply a ninhydrin stain. Upon heating, a distinct purple spot confirms the presence of the primary amine. LC-MS should show the target mass (m/z 241) with <1% of the cleaved byproduct (m/z 137).

Protocol B: Heterogeneous Iron-Catalyzed Reductive Amination

Adapted from the robust base-metal methodology of Kempe and Beller [2].

Reagents:

  • 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one (10.0 mmol, 2.40 g)

  • Fe/(N)SiC catalyst (4.0 wt% Fe loading, 1.4 g, ~10 mol% Fe)

  • 25% Aqueous Ammonia (35 mL)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Catalyst Loading: Charge a 100 mL Parr autoclave with the ketone, the Fe/(N)SiC catalyst, and the aqueous ammonia solution.

    • Self-Validation Checkpoint 1: The Fe/(N)SiC catalyst is highly magnetic. Verify catalyst integrity by applying an external neodymium magnet to the reaction vessel wall; the black powder should rapidly aggregate, leaving a clear solution.

  • Reaction: Purge the autoclave three times with argon, then three times with H₂. Pressurize the system to 65 bar (6.5 MPa) with H₂. Heat the mixture to 140 °C and stir vigorously (1000 rpm) for 20 hours.

    • Self-Validation Checkpoint 2: Observe the pressure gauge. A pressure drop from the initial 65 bar (adjusted for thermal expansion) confirms active hydrogenation.

  • Isolation: Cool the reactor to room temperature and slowly vent the gases. Use an external magnet to hold the Fe/(N)SiC catalyst against the wall of the vessel and decant the liquid.

    • Self-Validation Checkpoint 3: To validate that no iron leaching occurred (which would complicate pharmaceutical downstream processing), add a drop of 0.1M potassium thiocyanate (KSCN) to a 1 mL aliquot of the aqueous phase. The absence of a blood-red color confirms the heterogeneous catalyst remained intact.

  • Purification: Extract the decanted aqueous mixture with Ethyl Acetate (3 x 40 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine.

References

  • Gallardo-Donaire, J., Hermsen, M., Wysocki, J., Ernst, M., Rominger, F., Trapp, O., Hashmi, A. S. K., Schäfer, A., Comba, P., & Schaub, T. (2018). "Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen." Journal of the American Chemical Society, 140(1), 355-361. URL:[Link][1]

  • Bäumler, C., Bauer, C., & Kempe, R. (2020). "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst." ChemSusChem, 13(12), 3110-3114. URL:[Link][2]

Sources

Protocol for scaling up 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine production

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Production of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Abstract

This document provides a comprehensive technical guide for the multi-gram to kilogram-scale synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine, a chiral amine of interest in pharmaceutical development. The protocol is designed for researchers, chemists, and process engineers, emphasizing scalability, safety, and robustness. We detail a two-step synthetic route commencing with a Williamson ether synthesis followed by a diastereoselective reductive amination. Critical process parameters, in-process controls (IPCs), and purification strategies, including chiral resolution via diastereomeric salt crystallization, are thoroughly discussed. The causality behind experimental choices is explained to provide a framework for logical troubleshooting and process optimization.

Introduction and Strategic Overview

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine possesses two stereocenters, making it a key intermediate for complex chiral molecules. The synthesis of such chiral amines is of paramount importance to the pharmaceutical industry, where enantiomeric purity is critical for therapeutic efficacy and safety[1]. The selected synthetic strategy is based on well-established, scalable chemical transformations to ensure a reliable transition from laboratory to pilot-plant scale.

The overall synthetic workflow is depicted below. The process begins with the formation of the ether linkage, followed by the conversion of a ketone to the target primary amine. As this route generates a mixture of diastereomers, a dedicated resolution step is incorporated to isolate the desired stereoisomer.

Troubleshooting start Low Yield or Incomplete Reductive Amination check_ketone Is starting ketone consumed? (Check IPC: HPLC/TLC) start->check_ketone check_imine Incomplete imine formation? check_ketone->check_imine Yes check_reduction Inefficient reduction? check_ketone->check_reduction No check_reagents Check quality/age of STAB and ammonium acetate add_stab Add more STAB (0.2 eq) and monitor for progress check_reagents->add_stab extend_imine_time Increase reaction time for imine formation (Step 2.2.2) check_imine->extend_imine_time Yes add_acid Ensure catalytic acid was added check_imine->add_acid No check_reduction->check_reagents Yes check_temp Was reduction performed at too high a temperature? check_reduction->check_temp No

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Guide. The synthesis of 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine is a two-step process involving an initial O-alkylation (Williamson ether synthesis) followed by a reductive amination. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks, primarily due to poor nucleophilicity in the first step and unintended chemoselectivity issues (specifically, benzylic ether cleavage) in the second step.

This guide is designed to provide drug development professionals with field-proven insights, explaining the causality behind each experimental choice to ensure a self-validating, high-yield protocol.

I. Synthesis Workflow & Critical Pathway Divergence

SynthesisWorkflow Start1 4-Hydroxyacetophenone Step1 Step 1: O-Alkylation (K2CO3, DMF, KI cat.) Start1->Step1 Start2 (1-Bromoethyl)benzene Start2->Step1 Intermediate 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one Step1->Intermediate Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN, MeOH) Intermediate->Step2 SideRxn Side Reaction: Benzylic Ether Cleavage Intermediate->SideRxn Avoid Pd/C Product 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Step2->Product

Figure 1: Two-step synthesis workflow and critical pathway divergence to avoid ether cleavage.

II. Troubleshooting FAQs

Q1: I am observing incomplete conversion and low yields in the initial O-alkylation step. How can I push this reaction to completion?

The Causality: The reaction between 4-hydroxyacetophenone and (1-bromoethyl)benzene is a classic Williamson ether synthesis. The phenoxide ion is an ambident nucleophile. If you are using a protic solvent (like ethanol), the solvent hydrogen-bonds to the phenoxide, drastically reducing its nucleophilicity. The Solution: Switch to a dipolar aprotic solvent like anhydrous Dimethylformamide (DMF). Dipolar aprotic solvents selectively solvate the potassium cation (from your K₂CO₃ base) while leaving the phenoxide anion "naked" and highly reactive[1]. Furthermore, add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This initiates a Finkelstein reaction, converting the alkyl bromide to a much more reactive alkyl iodide in situ, significantly accelerating the substitution rate.

Q2: During the reductive amination step, I am losing the 1-phenylethoxy group and recovering a debenzylated byproduct. What is causing this?

The Causality: The 1-phenylethoxy moiety is fundamentally a benzylic ether . Benzylic C-O bonds are notoriously labile and highly susceptible to hydrogenolysis[2]. If your reductive amination protocol utilizes Hydrogen gas (H₂) over a Palladium on Carbon (Pd/C) catalyst, you will inevitably cleave this ether bond before the amination is complete. The Solution: You must abandon transition-metal-catalyzed hydrogenation for this specific substrate. Instead, utilize a chemoselective hydride donor such as Sodium cyanoborohydride (NaBH₃CN).

Q3: Why is Sodium cyanoborohydride (NaBH₃CN) specifically recommended over standard Sodium borohydride (NaBH₄)?

The Causality: Reductive amination is a competition between reducing the transient imine/iminium ion (to form your target amine) and reducing the starting ketone (which forms an unwanted alcohol byproduct). NaBH₄ is a strong, unselective reducing agent that will rapidly reduce your starting ketone. The Solution: NaBH₃CN contains an electron-withdrawing cyano group that reduces the electron density on the boron atom. At a slightly acidic pH (~6.0), it is too weak to reduce aldehydes or ketones, but it is a strong enough nucleophile to rapidly reduce the highly electrophilic iminium ions[3]. This ensures maximum conversion of the ketone to the target amine.

III. Quantitative Data: Reducing Agent Chemoselectivity

To illustrate the critical nature of reagent selection in Step 2, the following table summarizes the kinetic and chemoselective profiles of common reducing agents when applied to this specific benzylic ether-containing substrate.

Reducing AgentEther Cleavage RiskImine Reduction RateKetone Reduction RateExpected Target Yield
H₂ / Pd-C Critical (Cleaves) FastSlow< 10% (Major product is debenzylated)
NaBH₄ NoneFastFast (Competes)40 - 50% (High alcohol byproduct)
NaBH₃CN NoneFastVery Slow> 85% (Optimal)
NaBH(OAc)₃ NoneModerateSlow70 - 80% (Viable alternative)

IV. Standardized Experimental Protocols

Protocol A: Synthesis of 1-[4-(1-phenylethoxy)phenyl]ethan-1-one (Step 1)

This protocol utilizes a dipolar aprotic solvent and nucleophilic catalysis to maximize O-alkylation.

  • Preparation: Charge an oven-dried round-bottom flask with 4-hydroxyacetophenone (1.0 eq) and dissolve in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion.

  • Catalysis: Add Potassium Iodide (KI, 0.1 eq) to the mixture.

  • Alkylation: Dropwise add (1-bromoethyl)benzene (1.1 eq) via syringe to avoid localized thermal spikes.

  • Heating: Attach a reflux condenser, heat the reaction mixture to 80 °C, and stir for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and quench with distilled water (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate ketone.

Protocol B: Reductive Amination to Target Amine (Step 2)

This protocol utilizes a chemoselective hydride donor to prevent benzylic ether cleavage.

  • Imine Formation: In a dry flask, dissolve 1-[4-(1-phenylethoxy)phenyl]ethan-1-one (1.0 eq) in anhydrous Methanol (0.3 M). Add Ammonium Acetate (NH₄OAc, 10.0 eq). Note: A large excess of ammonia source is required to prevent the formation of secondary amine dimers.

  • Equilibration: Stir the mixture at room temperature for 30 minutes to promote the formation of the imine intermediate.

  • Reduction: Portion-wise add Sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Safety Warning: NaBH₃CN is highly toxic and can release HCN gas under strongly acidic conditions; perform strictly in a well-ventilated fume hood[3].

  • pH Adjustment: Check the pH. If necessary, add glacial acetic acid dropwise to adjust the pH to ~6.0.

  • Reaction: Stir the reaction at room temperature for 16–24 hours. Monitor via LC-MS.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and decompose excess hydride. Extract with Dichloromethane (DCM) (3 × 50 mL).

  • Isolation: Wash the organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via acid-base extraction or silica gel chromatography (DCM/MeOH/NH₄OH) to obtain pure 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine.

V. References

  • Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level Source: researchgate.net URL:[Link]

  • Solvents and Solvent Effects in Organic Chemistry [3 ed.] Source: dokumen.pub URL:[Link]

Sources

Troubleshooting peak tailing in 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Technical Support Center . This portal provides advanced troubleshooting frameworks, mechanistic FAQs, and validated protocols specifically designed for researchers analyzing highly hydrophobic, basic compounds like 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine via Liquid Chromatography-Mass Spectrometry (LC-MS).

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must determine whether the peak tailing is a systemic physical failure or a chemical secondary interaction.

PeakTailing Start Peak Tailing Detected (Asymmetry Factor > 1.5) Check Do all peaks tail or just the basic amine? Start->Check Physical All Peaks Tail (Physical System Issue) Check->Physical Chemical Only Amine Tails (Chemical Interaction) Check->Chemical Hardware Inspect extra-column volume & replace frit Physical->Hardware Silanol Silanol Interaction or Mass Overload? Chemical->Silanol Buffer Add 10mM NH4-Formate to Mobile Phase Silanol->Buffer Secondary Ion-Exchange Dilute Dilute Sample 1:10 to 1:100 Silanol->Dilute Isotherm Overload

Diagnostic workflow isolating physical vs. chemical causes of LC-MS peak tailing.

Frequently Asked Questions (Mechanistic & Troubleshooting)

Q1: Why does 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine specifically exhibit such severe peak tailing compared to my other analytes? A1: The severity of the tailing is a direct result of the molecule's specific structural dichotomy. It contains a highly hydrophobic backbone (two bulky phenyl rings and an ether linkage) paired with a highly basic primary amine (pKa ~9.5). In standard reversed-phase LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated (cationic). Simultaneously, residual unendcapped silanols on the silica stationary phase act as weak acids. When these silanols become ionized, they create a secondary ion-exchange retention mechanism that strongly binds the protonated amine, distorting the peak symmetry[1][2].

Q2: I am already using 0.1% Formic Acid (pH ~2.7). Shouldn't this low pH suppress silanol ionization and prevent tailing? A2: While lowering the pH to <3.0 protonates the majority of silanols (reducing them to neutral Si-OH), modern high-purity silica still contains highly acidic trace silanol populations with pKa values as low as 2.0[3]. Because 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine is a primary amine, it is exceptionally sensitive to even parts-per-million levels of ionized silanols. Formic acid alone lacks the ionic strength to shield these remaining active sites.

Q3: How do I chemically mask these silanols without using non-volatile buffers that will ruin my mass spectrometer? A3: You must introduce a volatile sacrificial cation. The addition of complementary salts, such as 10–20 mM ammonium formate alongside your formic acid, is the gold standard[4]. The ammonium ions ( NH4+​ ) act as a competitive blocker, preferentially binding to the negatively charged silanol surface. This "shields" the stationary phase, forcing your amine to retain solely based on ideal hydrophobic partitioning, thereby restoring peak symmetry[4].

Q4: How can I tell if my tailing is caused by column chemistry (silanols) or simply injecting too much sample (mass overload)? A4: Both cause non-linear isotherms that result in tailing, but they can be easily differentiated. Perform a serial dilution of your sample (e.g., 1:10 and 1:100) and reinject. If the Asymmetry Factor ( As​ ) improves drastically at lower concentrations, you are experiencing mass overload[5]. If the peak remains severely tailed regardless of the concentration, the root cause is silanophilic secondary interactions.

Quantitative Data & System Optimization

To effectively troubleshoot, you must benchmark your current system against known quantitative standards.

Table 1: LC-MS Mobile Phase Additive Comparison for Basic Amines | Mobile Phase Modifier | Approx. pH | Volatility (LC-MS) | Mechanistic Effect on Primary Amines | Expected Asymmetry ( As​ ) | | :--- | :--- | :--- | :--- | :--- | | 0.1% Formic Acid (FA) | 2.7 | Excellent | Partial silanol suppression; insufficient shielding. | 1.8 – 2.5 (Severe Tailing) | | 0.1% FA + 10mM NH4​ Formate | 3.0 | Excellent | Cationic shielding of residual silanols. | 1.0 – 1.3 (Ideal) | | 0.1% Trifluoroacetic Acid (TFA) | 2.0 | Poor (Ion Suppression) | Strong ion-pairing; masks amine charge. | 1.0 – 1.1 (Ideal shape, low signal) | | 10mM Ammonium Hydroxide | 10.5 | Excellent | Deprotonates amine; eliminates ion-exchange. | 1.0 – 1.2 (Requires high-pH column) |

Table 2: Stationary Phase Selection for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Column Chemistry Endcapping Silanol Activity Recommendation for this Analyte
Standard C18 (Type A Silica) Single High Not Recommended. Will cause irreversible binding.
High-Purity C18 (Type B Silica) Double Low Acceptable. Requires buffered mobile phase.
Polar-Embedded C18 Yes Very Low Good. Internal polar group shields silica surface.

| Charged Surface Hybrid (CSH) | Yes | Negligible | Optimal. Surface carries slight positive charge, repelling amines. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . You will calculate the Asymmetry Factor ( As​ ) before and after the intervention to mathematically prove the efficacy of the troubleshooting step. Note: As​=B/A , where A is the front half-width and B is the back half-width, measured at 10% of the peak height[2].

Protocol 1: Volatile Buffer Optimization for Silanol Shielding

Objective: Eliminate secondary ion-exchange interactions by introducing a volatile competitive cation.

  • Baseline Validation: Inject 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine using your current mobile phase (e.g., Water/Acetonitrile with 0.1% FA). Calculate the baseline As​ . If As​>1.5 , proceed to Step 2.

  • Aqueous Phase Preparation (Mobile Phase A):

    • Weigh 630 mg of LC-MS grade Ammonium Formate.

    • Dissolve in 1.0 L of LC-MS grade Water (yields 10 mM concentration).

    • Add 1.0 mL of LC-MS grade Formic Acid (yields 0.1% v/v).

    • Mix thoroughly and sonicate for 5 minutes to degas.

  • Organic Phase Preparation (Mobile Phase B):

    • Add 1.0 mL of Formic Acid to 1.0 L of LC-MS grade Acetonitrile. (Note: Do not add ammonium formate to pure acetonitrile as it will precipitate. The buffer in Phase A is sufficient for gradient elution).

  • System Equilibration: Flush the LC column with the new mobile phase at initial gradient conditions for a minimum of 10 column volumes. Causality: The stationary phase must fully equilibrate with the NH4+​ ions to establish the protective cationic shield over the silanols.

  • Re-evaluation: Reinject the sample. Calculate the new As​ . A successful intervention will yield an As​≤1.3 .

Protocol 2: High-pH Amine Deprotonation (Alternative LC-MS Workflow)

Objective: If low-pH shielding fails, shift the mobile phase pH above the analyte's pKa to neutralize the primary amine, completely neutralizing its ability to interact with ionized silanols[6]. Critical Prerequisite: You MUST use a polymeric column or a specialized high-pH tolerant hybrid silica column (e.g., stable up to pH 12).

  • Mobile Phase Preparation: Prepare a 10 mM Ammonium Hydroxide solution in LC-MS grade water. Adjust the pH to 10.5.

  • Equilibration: Purge the system and equilibrate the high-pH tolerant column for 15 column volumes.

  • Injection: Inject the analyte. At pH 10.5, the primary amine (pKa ~9.5) will be predominantly in its neutral free-base form[6].

  • Validation: Calculate As​ . Because the analyte is neutral, ion-exchange with the silica is impossible, guaranteeing sharp peak symmetry driven purely by hydrophobic partitioning.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog, Chromatography Online. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. Available at:[Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC Blog, Chromatography Online. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]

Sources

Technical Support Center: Crystallization Optimization for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting hub for the purification of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine . Because this active pharmaceutical ingredient (API) intermediate possesses two distinct chiral centers (the 1-phenylethoxy carbon and the ethan-1-amine carbon), achieving high stereopurity requires rigorous control over diastereomeric salt formation and fractional crystallization[1].

This guide is engineered for drug development professionals and synthesizes thermodynamic principles, Process Analytical Technology (PAT), and field-proven methodologies to ensure your crystallization workflows are robust, scalable, and self-validating.

Part 1: Mechanistic Grounding & The "Operational Runway"

The purification of roughly 90% of all small-molecule APIs relies on crystallization[2]. For chiral amines like 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine, the most effective purification route is reacting the racemic base with an enantiopure Chiral Resolving Acid (CRA)—such as (R)-1-phenylethanesulfonic acid—to form diastereomeric salts[1].

Because these salts have different three-dimensional structures, they exhibit distinct solubilities[1]. However, exploiting this solubility difference requires strict adherence to the Metastable Zone Width (MSZW) . The MSZW represents the temperature and concentration range between the thermodynamic solubility curve and the point of spontaneous primary nucleation[2][3]. Operating strictly within this zone allows for controlled secondary crystal growth; exceeding it results in uncontrolled nucleation, agglomeration, and the kinetic entrapment of the undesired diastereomer[3].

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for diastereomeric salt crystallization is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step-by-Step Methodology: Diastereomeric Salt Resolution

1. Solvent Selection & Dissolution

  • Action: Suspend 1.0 equivalent of the amine mixture in an optimized Isopropanol/Methanol (4:1 v/v) solvent system. Heat the jacketed glass reactor to 60°C.

  • Causality: A mixed solvent system is used to tune the solubility curve, widening the MSZW to provide a larger operational window for controlled cooling[4].

  • Validation Check: Visual inspection and in-situ FTIR must confirm a fully undersaturated, transparent solution with no suspended particulates[3].

2. Chiral Resolving Acid (CRA) Addition

  • Action: Add 1.0 equivalent of the selected CRA (e.g., (R)-1-phenylethanesulfonic acid) dropwise while maintaining 60°C.

  • Causality: The strong acidic nature of the sulfonic acid group promotes the formation of highly stable, crystalline diastereomeric salts[1].

3. Controlled Cooling & Seeding

  • Action: Initiate a linear cooling ramp of 0.1°C/min. Once the temperature reaches 48°C (just inside the MSZW), introduce 2 wt% of enantiopure seed crystals.

  • Causality: Adding seeds inside the MSZW provides the necessary surface area for crystal growth, bypassing the high activation energy required for spontaneous primary nucleation[2][4].

  • Validation Check: Monitor the system using Focused Beam Reflectance Measurement (FBRM). The chord length distribution should show a gradual increase in particle size. If a sudden spike in fine particle counts (<10 μm) occurs prior to seeding, spontaneous nucleation has triggered, and the batch must be reheated to 60°C to dissolve the fines[3].

4. Isothermal Aging & Isolation

  • Action: Continue cooling at 0.1°C/min to 5°C. Hold isothermally for 2 hours. Filter the slurry using a jacketed sintered glass funnel and wash with cold Isopropanol.

  • Causality: Isothermal aging promotes Ostwald ripening, allowing smaller, kinetically trapped crystals of the undesired diastereomer to dissolve and redeposit onto the larger, thermodynamically stable crystals of the desired product.

5. Salt Break

  • Action: Suspend the isolated salt in Methyl tert-butyl ether (MTBE) and wash with 1M aqueous NaOH. Separate the organic layer to recover the enantiopure free amine.

Part 3: Quantitative Optimization Data

The following table summarizes the empirical data used to optimize the crystallization parameters. Notice how decreasing the cooling rate and optimizing the impeller speed dramatically impacts the MSZW and final purity.

Solvent SystemCooling Rate (°C/min)Seeding Load (wt%)Impeller Tip Speed (m/s)MSZW Width (°C)Yield (%)Diastereomeric Excess (de %)
Methanol1.003.52.13174
Isopropanol0.512.55.44089
IPA/MeOH (4:1) 0.1 2 1.5 11.2 48 >99

Part 4: Process Visualizations

Workflow Start Amine Mixture 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Dissolve Dissolution & Heating (T > Saturation Curve) Start->Dissolve AddCRA Add Chiral Resolving Acid (Diastereomeric Salt Formation) Dissolve->AddCRA Cooling Controlled Cooling (Enter MSZW) AddCRA->Cooling Seeding Introduce Seed Crystals (Bypass Primary Nucleation) Cooling->Seeding FBRM & FTIR Monitoring Growth Isothermal Aging & Secondary Growth Seeding->Growth Cooling Rate: 0.1°C/min Filter Filtration & Washing Growth->Filter SaltBreak Salt Break (NaOH/MTBE) Isolate Target Isomer Filter->SaltBreak

Caption: Experimental workflow for diastereomeric salt formation and isolation.

Troubleshooting Issue Crystallization Issue Detected Oiling Oiling Out (Liquid-Liquid Separation) Issue->Oiling Agglom Severe Agglomeration & Broad PSD Issue->Agglom LowPurity Low Diastereomeric Excess (<90% de) Issue->LowPurity FixOil Decrease cooling rate. Seed just below solubility limit. Oiling->FixOil Cause: Exceeding Binodal Curve FixAgglom Reduce impeller tip speed (1-2 m/s). Stay strictly within MSZW. Agglom->FixAgglom Cause: Uncontrolled Nucleation FixPurity Implement Ostwald ripening (thermal cycling) or CIDR. LowPurity->FixPurity Cause: Kinetic Entrapment

Caption: Troubleshooting logic tree for common API crystallization failures.

Part 5: Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of forming solid crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is pushed too high, causing the system to cross the binodal curve before it reaches the solid nucleation threshold.

  • Troubleshooting Step: You must widen the MSZW. Alter the solvent composition (e.g., increase the ratio of the good solvent) or drastically decrease your cooling rate. The most robust operational fix is to introduce seed crystals immediately after crossing the solubility limit, which forces the system into the solid-liquid regime before oiling out can occur[2].

Q2: The isolated crystals have a very broad particle size distribution (PSD) and show severe agglomeration, making filtration take hours. Why? A: This is a hallmark of uncontrolled primary nucleation and poor hydrodynamics. When cooling is too rapid, the system abruptly exits the MSZW, causing a massive burst of fine nuclei. Furthermore, shear rates heavily influence crystal habit; if your shear rate is too low, particles will agglomerate, but if it is too high, attrition causes secondary nucleation[4].

  • Troubleshooting Step: Switch to a retreat-curve impeller and maintain tip speeds around 1–2 m/s, which is gentle enough to prevent breakage of fragile API crystals but sufficient to prevent agglomeration[2]. Utilize FBRM to ensure you are operating exclusively in the growth regime rather than the nucleation regime[3].

Q3: The diastereomeric excess (de) is stalling at ~85%. How can I push it to >99% without losing too much yield? A: Stalled purity usually indicates the co-precipitation of the more soluble diastereomeric salt due to kinetic trapping, or that the system has hit a eutectic point.

  • Troubleshooting Step: Implement thermal cycling (heating the slurry slightly below the solubility limit and cooling it back down). This leverages Ostwald ripening to dissolve the smaller, kinetically trapped impurities and redeposit the pure target compound.

Q4: Classical resolution limits my maximum theoretical yield to 50%. Is there a way to overcome this for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine? A: Yes, by transitioning to Crystallization-Induced Dynamic Resolution (CIDR) . CIDR couples in-situ racemization with diastereomeric crystallization[5]. By adding a mild racemization catalyst to the mother liquor, the undesired isomer in solution continuously converts into the desired isomer, which then precipitates out as the insoluble diastereomeric salt. This dynamic equilibrium allows you to surpass the 50% yield ceiling, theoretically approaching 100% conversion[5].

References

  • Crystallization in Glass Reactors: Controlling Nucleation and Crystal Growth in Pharma R&D. HWS Labortechnik Mainz.
  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. ACS Publications.
  • Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis. MDPI.
  • Chiral Resolution of Amines with (R)-1-Phenylethanesulfonic Acid: Application Notes and Protocols. Benchchem.
  • Understanding the Importance of Crystallization Processes. Contract Pharma.

Sources

Overcoming solubility issues of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine during in vitro and in vivo assay development.

Below, you will find a deep-dive into the molecular causality of its precipitation, a visual troubleshooting workflow, targeted FAQs, and self-validating protocols to ensure absolute data integrity in your experiments.

The Molecular Challenge: Causality of Precipitation

To solve a solubility issue, you must first understand the molecule's physicochemical environment. 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine features a highly lipophilic diphenyl ether-like core (a 1-phenylethoxy group attached to a phenyl ring). This massive hydrophobic bulk drives the LogP up, creating a severe thermodynamic penalty when exposed to water.

Simultaneously, the molecule possesses a primary ethan-1-amine group. Based on structural analogs, the pKa of this primary amine is approximately 9.0. While this means the amine is largely protonated (positively charged) at a physiological pH of 7.4, the extreme lipophilicity of the dual-aromatic core completely overrides the solubilizing effect of this single charge. Consequently, the compound undergoes rapid hydrophobic aggregation when introduced into standard biological buffers (e.g., PBS, HEPES).

Mechanistic Solubilization Workflow

Solubilization_Workflow Compound 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Highly Lipophilic | pKa ~9.0 pH_Strategy Strategy A: pH Adjustment (pH < 5.0) Compound->pH_Strategy Cosolvent_Strategy Strategy B: Co-solvency (DMSO + Surfactant) Compound->Cosolvent_Strategy CD_Strategy Strategy C: Cyclodextrin (HP-β-CD Complexation) Compound->CD_Strategy Protonation Amine Protonation (Salt Formation) pH_Strategy->Protonation Precipitation Hydrophobic Aggregation (Crash out in Buffer) Cosolvent_Strategy->Precipitation Direct Buffer Dilution Surfactant Micellar Dispersion (Tween-20) Cosolvent_Strategy->Surfactant Stepwise Dilution Inclusion Host-Guest Encapsulation (Shields Phenyl Rings) CD_Strategy->Inclusion Outcome_pH Soluble but Non-Physiological (Biochemical Assays Only) Protonation->Outcome_pH Outcome_Cosolvent Metastable Solution (Prone to Precipitation) Surfactant->Outcome_Cosolvent Outcome_CD Stable Aqueous Solution (Ideal for Cell Assays) Inclusion->Outcome_CD

Mechanistic workflow for solubilizing lipophilic amines in aqueous buffers.

Troubleshooting FAQs

Q1: I dissolved my compound in 100% DMSO at 10 mM, but when I dilute it 1:100 into PBS (pH 7.4), it instantly turns cloudy. What is happening? The Causality: This is a classic "solvent-shift" precipitation. When the DMSO stock is rapidly diluted into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the compound can solvate. This strips the solvent shell away, creating a massive thermodynamic penalty at the water-lipid interface. To minimize this penalty, the hydrophobic phenyl rings aggregate and crash out of solution. To prevent this, you must lower the interfacial tension using a stepwise surfactant dilution.

Q2: My cell-based assay cannot tolerate more than 0.1% DMSO or harsh surfactants. How can I keep the compound in solution? The Solution: You must utilize host-guest complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin ring encapsulates the lipophilic 1-phenylethoxy moiety, while its hydrophilic exterior maintains aqueous solubility. This method shields the cells from both high solvent concentrations and the compound's intrinsic hydrophobicity, significantly enhancing bioavailability without altering the drug's covalent structure .

Q3: Can I just lower the pH of my buffer to dissolve the compound? The Causality: Yes, lowering the buffer pH below 5.0 will fully protonate the primary amine, forming a highly soluble hydrochloride salt. However, while this works for simple chemical characterization or specific analytical runs, acidic buffers are generally incompatible with physiological cell cultures and can denature target proteins in biochemical assays.

Q4: What if HP-β-CD alone isn't enough to reach my target concentration? The Solution: For highly recalcitrant compounds, mathematical models and empirical data have demonstrated that combining co-solvents (like a small percentage of PEG-400 or DMSO) with cyclodextrins can yield synergistic solubility enhancements by addressing both the intrinsic solubility of the free drug and the complexation equilibrium .

Self-Validating Experimental Protocols

To ensure trustworthiness in your assay data, do not assume a clear solution means the compound is fully dissolved. Micro-precipitates can scatter light and artificially inflate assay readouts. Use the following self-validating protocols.

Protocol A: HP-β-CD Inclusion Complexation (Recommended for Cell Assays)

Mechanism: Thermodynamic encapsulation of the hydrophobic core.

  • Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4).

  • Weigh 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine as a dry powder.

  • Add the compound directly to the HP-β-CD solution to achieve a target concentration of 2.0 mM. (Do not use a DMSO stock for this step, as the solvent competes for the cyclodextrin cavity).

  • Vortex vigorously for 5 minutes, followed by bath sonication for 30 minutes at 37°C to drive the thermodynamic inclusion process.

  • Self-Validation Step: Centrifuge the mixture at 10,000 × g for 10 minutes to pellet any un-complexed drug. Carefully extract the supernatant. Measure the optical density at 600 nm (OD600) using a blank of 20% HP-β-CD. An OD600 < 0.05 validates a true molecular dispersion free of colloidal aggregates.

Protocol B: Co-solvent/Surfactant Cascade (Recommended for Biochemical Assays)

Mechanism: Stepwise micellar dispersion to prevent solvent-shift.

  • Dissolve the compound in 100% DMSO to create a 10 mM master stock.

  • Mix 10 µL of the 10 mM DMSO stock with 10 µL of 10% Tween-20 (or Triton X-100, depending on assay tolerance). Vortex for 30 seconds to coat the solvated molecules.

  • Slowly add 980 µL of assay buffer dropwise while continuously vortexing. This slow addition allows stable micelles to form around the compound before the DMSO fully diffuses away.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final solution. A monodisperse peak < 15 nm validates successful micelle formation , whereas peaks > 100 nm indicate macro-precipitation and impending assay failure.

Quantitative Strategy Comparison

Summarized below is the quantitative data for the applied solubilization strategies to help you choose the correct approach for your specific assay constraints.

StrategyPrimary MechanismTarget pHEst. Max Aqueous Conc.Validation MetricPhysiological Compatibility
pH Adjustment Amine Protonation< 5.0> 5.0 mMVisual clarity / pH StabilityLow (Induces cellular pH stress)
Co-solvent Cascade Micellar Dispersion7.4~ 1.0 mMDLS (Peak < 15 nm)Moderate (Dependent on surfactant limits)
HP-β-CD Complexation Host-Guest Encapsulation7.4> 2.0 mMOD600 < 0.05High (Inert excipient)
References
  • Li P, Zhao L, Yalkowsky SH. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." Journal of Pharmaceutical Sciences. 1999 Nov;88(11):1107-11. URL:[Link]

  • Kumari L, Choudhari Y, Patel P, et al. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Life. 2023; 13(5):1099. URL:[Link]

Minimizing side reactions during the synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Here, we combine established chemical principles with practical, field-tested advice to ensure the integrity and success of your experiments.

I. Synthetic Strategy Overview

The synthesis of the target molecule, 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine, is typically approached through a two-stage process. The first stage involves the formation of the ether linkage via a Williamson ether synthesis, followed by the conversion of a ketone to an amine in the second stage, commonly through reductive amination. Understanding the nuances of each stage is critical to minimizing side reactions and maximizing yield and purity.

Logical Workflow for the Synthesis

Synthesis_Workflow cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Amine Formation 4-Hydroxyacetophenone 4-Hydroxyacetophenone Williamson_Ether_Synthesis Williamson Ether Synthesis 4-Hydroxyacetophenone->Williamson_Ether_Synthesis 1-Phenylethyl_halide 1-Phenylethyl halide (e.g., bromide or chloride) 1-Phenylethyl_halide->Williamson_Ether_Synthesis Intermediate_Ketone 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one Williamson_Ether_Synthesis->Intermediate_Ketone Reductive_Amination Reductive Amination Intermediate_Ketone->Reductive_Amination Amine_Source Amine Source (e.g., Ammonium Acetate) Amine_Source->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reductive_Amination Final_Product 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Reductive_Amination->Final_Product

Caption: Overall synthetic workflow.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to provide direct and actionable solutions.

Stage 1: Williamson Ether Synthesis
FAQ 1: I am observing low yields of the intermediate ketone, 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one. What are the likely causes and how can I improve the yield?

Low yields in a Williamson ether synthesis can often be attributed to competing side reactions or suboptimal reaction conditions.[1] The primary competing reaction is the elimination of the alkyl halide to form an alkene, which is particularly prevalent with secondary halides like 1-phenylethyl bromide.[2]

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • Use a strong, non-nucleophilic base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, driving the reaction forward.[3] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkyl halides.

    • Employ a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the phenoxide, leaving a more reactive "naked" anion.[3] Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[3]

  • Temperature Control:

    • While heating is often necessary to drive the reaction to completion, excessive temperatures can favor the E2 elimination pathway.[3] If you observe significant amounts of styrene (the elimination byproduct), try running the reaction at a lower temperature for a longer duration. A temperature range of 60-80 °C is a good starting point.[3]

  • Reagent Purity and Stoichiometry:

    • Ensure that your 4-hydroxyacetophenone and 1-phenylethyl halide are pure and dry. The presence of water can quench the base and hinder the formation of the phenoxide.

    • Using a slight excess (1.1-1.2 equivalents) of the 1-phenylethyl halide can help to ensure complete consumption of the 4-hydroxyacetophenone.

Data Summary: Recommended Conditions for Williamson Ether Synthesis

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that ensures complete deprotonation of the phenol.[3]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent that enhances the nucleophilicity of the phenoxide.[3]
Temperature 60-80 °CBalances reaction rate with minimizing the competing elimination reaction.[3]
Alkyl Halide 1-Phenylethyl bromide or iodideIodide is a better leaving group, but bromide is often more cost-effective.
FAQ 2: My reaction is showing the formation of a significant amount of an alkene byproduct. How can I suppress this elimination reaction?

The formation of an alkene is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 reaction.[3] This is a common issue when using secondary alkyl halides.[2]

Strategies to Minimize Elimination:

  • Substrate Selection: The most effective way to avoid elimination is to use a primary alkyl halide whenever possible. However, in this specific synthesis, a secondary halide is required.

  • Less Hindered Base: While a strong base is necessary, a very bulky base can favor elimination. Sodium hydride is generally a good choice.

  • Lower Reaction Temperature: As mentioned previously, lowering the reaction temperature can significantly favor the SN2 pathway over E2.[3]

  • Choice of Leaving Group: While iodide is a better leaving group than bromide or chloride, it can also slightly increase the rate of elimination. If elimination is a major issue with 1-phenylethyl iodide, switching to the bromide may be beneficial.

Stage 2: Reductive Amination
FAQ 3: I am struggling with the reductive amination of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one. What are the key parameters to control for a successful reaction?

Reductive amination is a powerful method for amine synthesis, but its success hinges on careful control of reaction conditions to favor imine/iminium ion formation and subsequent reduction.[4] The Leuckart reaction and its variations are commonly employed for this type of transformation.[5][6]

Key Parameters for Successful Reductive Amination:

  • Choice of Reducing Agent:

    • Sodium cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is stable under mildly acidic conditions required for imine formation and selectively reduces the iminium ion over the ketone.[4]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is another excellent choice that is less toxic than NaBH₃CN and is also highly selective for the reduction of iminium ions.[4][8]

  • pH Control:

    • Maintaining a slightly acidic pH (typically between 4 and 6) is crucial.[9] This pH range is a compromise: acidic enough to catalyze imine formation but not so acidic as to protonate the amine nucleophile, rendering it unreactive.[4] An ammonium acetate buffer can be used to maintain the optimal pH.[9]

  • Amine Source and Stoichiometry:

    • Ammonium acetate is a common source of ammonia for the formation of primary amines. Using a large excess of the amine source can help to drive the equilibrium towards imine formation and minimize side reactions.[10]

Troubleshooting Workflow for Reductive Amination

Reductive_Amination_Troubleshooting Start Low Yield or Incomplete Reaction Check_pH Is the pH between 4 and 6? Start->Check_pH Adjust_pH Adjust pH with Ammonium Acetate Buffer Check_pH->Adjust_pH No Check_Reducing_Agent Is the reducing agent (NaBH3CN or NaBH(OAc)3) fresh and active? Check_pH->Check_Reducing_Agent Yes Adjust_pH->Check_Reducing_Agent Use_Fresh_Reagent Use fresh reducing agent Check_Reducing_Agent->Use_Fresh_Reagent No Check_Stoichiometry Is there an excess of the amine source? Check_Reducing_Agent->Check_Stoichiometry Yes Use_Fresh_Reagent->Check_Stoichiometry Increase_Amine Increase equivalents of Ammonium Acetate Check_Stoichiometry->Increase_Amine No Success Improved Yield Check_Stoichiometry->Success Yes Increase_Amine->Success

Caption: Troubleshooting decision tree.

FAQ 4: I am observing the formation of N-formyl and other amine-related impurities. How can these be minimized?

The formation of N-formylated byproducts is a known issue with the Leuckart-Wallach reaction, which uses formic acid or formamide as the reducing agent.[10]

Minimizing Amine-Related Impurities:

  • Avoid Leuckart-Wallach Conditions if Possible: If N-formyl impurities are a significant problem, consider using alternative reductive amination conditions that do not involve formic acid or its derivatives. The Borch reductive amination using NaBH₃CN is a good alternative.[9]

  • Control Reaction Temperature: High reaction temperatures (>180 °C) in Leuckart-type reactions can promote the formation of N-formylated byproducts.[10]

  • Hydrolysis of N-formyl Impurities: If N-formyl impurities are formed, they can often be hydrolyzed to the desired primary amine by treatment with acid or base during the workup.[11]

  • Preventing Over-Alkylation: While less common when forming a primary amine, the product can potentially react further with the starting ketone. Using a large excess of the ammonia source can help to minimize this.[10]

III. Experimental Protocols

Protocol 1: Synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one
  • To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).

  • Add 1-phenylethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine via Reductive Amination
  • In a round-bottom flask, dissolve 1-[4-(1-phenylethoxy)phenyl]ethan-1-one (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Make the solution basic (pH > 10) by the addition of aqueous NaOH.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

IV. References

  • Wikipedia. (2023, October 27). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Eschweiler- Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Google Patents. (2013). US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines. Retrieved from

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction. Retrieved from [Link]

  • UNODC. (n.d.). RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Leuckart Reaction for Amphetamines Synthesis | PDF. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Formetorex. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Williamson ether synthesis. Retrieved from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from [Link]

  • Myers Chem 115. (n.d.). C!N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Preventing oxidative degradation of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine . As a bifunctional molecule featuring both a primary benzylic amine and a benzylic ether, this compound is highly susceptible to dual pathways of oxidative degradation. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the long-term structural integrity of your samples.

Frequently Asked Questions (FAQs)

Q: Why is my compound turning yellow and smelling sweet (like cherry/almond) even when stored at 4°C? A: This indicates the cleavage of the benzylic ether. The sweet odor is acetophenone, a primary degradation byproduct. The benzylic ether undergoes a radical-mediated hydrogen atom transfer (HAT), forming a hydroperoxide intermediate that homolytically cleaves into acetophenone and a phenol derivative . Cold storage slows the kinetics but does not stop radical propagation if oxygen is present in the headspace.

Q: I observed a new peak in my LC-MS with a mass corresponding to[M-2+O]. What is this, and how do I stop it? A: This mass shift (-2 Da for the loss of 2H, +16 Da for the addition of O) is the classic signature of oxidative deamination. The primary benzylic amine oxidizes to an imine intermediate, which subsequently hydrolyzes to a ketone and releases ammonia . To prevent this, convert the free base to an ammonium salt. Protonation removes the nitrogen lone pair, stabilizing the alpha-carbon against electron transfer and oxidation .

Q: Can I store the free base in a solution of dichloromethane (DCM) or methanol? A: No. Storing the free base in solution accelerates degradation. Solvents dissolve significant amounts of oxygen, and trace transition metals in glassware can catalyze the formation of reactive oxygen species (ROS), leading to rapid oxidative deamination and ether cleavage. Always store the compound as a dry solid under inert gas.

Troubleshooting Guide: Self-Validating Stabilization Protocol

To achieve long-term stability (>2 years), researchers must address both the radical vulnerability of the ether and the electronic vulnerability of the amine. Follow this step-by-step methodology:

Step 1: Conversion to Hydrochloride (HCl) Salt
  • Action: Dissolve the free base in anhydrous diethyl ether and add 1.1 equivalents of ethereal HCl dropwise at 0°C. Filter and dry the resulting precipitate.

  • Causality: Protonation of the primary amine removes the nitrogen lone pair's electron density. This drastically increases the oxidation potential of the molecule, effectively shutting down the oxidative deamination pathway.

  • Validation: Verify complete salt formation via 1 H-NMR (in DMSO- d6​ ). The system is validated if the amine protons shift significantly downfield to ~8.0–8.5 ppm and integrate cleanly to 3H ( −NH3+​ ).

Step 2: Addition of Radical Scavenger
  • Action: Add 0.05% w/w Butylated hydroxytoluene (BHT) to the isolated solid before final packaging.

  • Causality: BHT acts as a sacrificial hydrogen atom donor. It quenches peroxy radicals before they can abstract a hydrogen atom from the benzylic ether, halting the autoxidation chain reaction.

  • Validation: Perform HPLC-UV at T=0 to establish a baseline BHT peak area. Monitor this peak over time; the system remains protected as long as the BHT peak is not entirely depleted.

Step 3: Degassing and Inert Atmosphere Packaging
  • Action: Place the vial containing the compound in a vacuum desiccator. Apply high vacuum (<0.1 mbar) for 2 hours, then backfill with high-purity Argon (99.999%). Repeat this cycle three times.

  • Causality: Triplet oxygen is the terminal oxidant for both the benzylic ether cleavage and the amine oxidation. Removing it eliminates the thermodynamic driving force for degradation.

  • Validation: Use a portable headspace oxygen analyzer to confirm O 2​ levels are <0.5% before sealing the vial with a PTFE-lined crimp cap.

Step 4: Actinic Light Protection
  • Action: Store the sealed compound in an amber glass vial and place it in a -20°C freezer.

  • Causality: UV/Vis light can homolytically cleave trace peroxides into highly reactive alkoxy radicals, initiating the degradation cascade even at low temperatures.

  • Validation: Place a UV-sensitive indicator strip on the exterior of the primary container to verify zero light penetration during long-term storage.

Quantitative Degradation Profiles

The table below summarizes the expected stability of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine under various experimental conditions.

Storage ConditionAtmosphereTemperatureAdditive / FormEstimated Half-life (t½)Primary Degradation Pathway
Neat Oil (Free Base)Ambient Air25°CNone< 2 WeeksEther Autoxidation
Neat Oil (Free Base)Ambient Air4°CNone~ 2 MonthsEther Autoxidation
Solution (DCM/MeOH)Ambient Air25°CNone< 1 WeekOxidative Deamination
Solid (HCl Salt)Ambient Air25°CNone~ 6 MonthsEther Autoxidation
Solid (HCl Salt)Argon-20°C0.05% BHT> 2 YearsNegligible

Mechanistic Pathway Visualization

OxidativeDegradation Target 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine EtherOx Benzylic Ether Autoxidation (Radical HAT Mechanism) Target->EtherOx O2, Light, Trace Metals AmineOx Oxidative Deamination (Primary Amine Oxidation) Target->AmineOx O2, ROS Hydroperoxide Benzylic Hydroperoxide Intermediate EtherOx->Hydroperoxide +O2 (Peroxy Radical) Imine Imine Intermediate AmineOx->Imine -2H+, -2e- EtherCleavage Cleavage Products: Acetophenone + Phenol Deriv. Hydroperoxide->EtherCleavage Homolytic Cleavage KetoneProduct Deamination Product: Ketone + NH3 Imine->KetoneProduct +H2O (Hydrolysis)

Fig 1. Dual oxidative degradation pathways of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine.

References

  • Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. Organometallics.[Link]

  • Catalytic Oxidative Deamination by Water with H2 Liberation. Journal of the American Chemical Society.[Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry.[Link]

  • Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. Journal of the Chemical Society, Perkin Transactions 2.[Link]

Technical Support Center: Resolving GC-MS Baseline Noise for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine .

Because this molecule contains a highly polar, basic primary amine group (-NH₂), it presents severe challenges in Gas Chromatography-Mass Spectrometry (GC-MS). Underivatized primary amines act as nucleophiles at high oven temperatures, interacting with and actively cleaving the polysiloxane backbone of standard GC stationary phases[1]. This chemical degradation manifests as severe peak tailing, sample loss, and a persistently high, noisy baseline (column bleed).

The following troubleshooting guide and self-validating protocols are designed to help you systematically diagnose and resolve these baseline anomalies.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before adjusting any hardware, it is critical to isolate whether the noise is chemical (sample-induced), mechanical (leaks), or electronic. Follow this diagnostic logic path:

G Start High Baseline Noise in GC-MS CheckMS Run MS Air/Water Check (m/z 18, 28, 32) Start->CheckMS Leak High O2/N2? CheckMS->Leak FixLeak Fix Leak & Replace Septum. Do NOT bake column. Leak->FixLeak Yes CheckColumn Evaluate Mass Spectrum (m/z 73, 207, 281) Leak->CheckColumn No Bleed High Siloxanes? CheckColumn->Bleed Deriv Is Amine Derivatized? Bleed->Deriv Yes CleanSource Clean MS Ion Source (Chemical Noise) Bleed->CleanSource No FixDeriv Apply TFAA Derivatization Protocol Deriv->FixDeriv No FixColumn Replace with '-MS' Column & Condition Deriv->FixColumn Yes

Caption: GC-MS Baseline Noise Diagnostic Workflow for Amine Analysis

Section 1: Sample Preparation & Derivatization (FAQs)

Q: Why does injecting 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine cause a rising baseline, even on a brand-new column? A: The primary amine group is highly reactive. During vaporization in the GC inlet and traversal through the column, the lone pair of electrons on the nitrogen atom attacks active silanol (Si-OH) sites on the silica tubing and the stationary phase itself. This interaction strips the stationary phase, releasing cyclic siloxanes into the MS detector[2]. To resolve this, you must chemically modify the amine via derivatization to reduce its polarity and basicity[1].

Q: Which derivatization strategy is optimal for this specific molecule? A: Acylation using Trifluoroacetic anhydride (TFAA) is the optimal choice for primary amines with ether linkages[3]. Acylation replaces the labile hydrogen on the amine with a trifluoroacetyl group, forming a highly volatile, thermally stable amide. This completely neutralizes the nucleophilicity of the nitrogen, preventing column degradation and eliminating the resulting baseline noise[3].

Section 2: Inlet & Column Diagnostics (FAQs)

Q: How can I definitively prove the noise is from column bleed and not an MS air leak? A: You must evaluate the background mass spectrum. A high and rising baseline caused by column bleed will be dominated by polysiloxane ions (m/z 73, 207, 281)[4]. Conversely, an air leak will show elevated m/z 28 (Nitrogen) and 32 (Oxygen). Causality Warning: Never attempt to "bake out" a column to reduce baseline noise without first running an Air/Water check. Heating a GC column in the presence of oxygen (m/z 32) will irreversibly oxidize and destroy the stationary phase, permanently elevating your baseline.

Q: What type of GC column should I use after derivatizing the amine? A: Always utilize a low-bleed, base-deactivated column specifically designated for mass spectrometry (e.g., 5% diphenyl / 95% dimethyl polysiloxane, typically labeled with an "-MS" suffix)[4]. These columns incorporate arylene blocks into the polymer backbone, which act as "shock absorbers" against thermal and chemical stress, drastically reducing baseline noise.

Section 3: Mass Spectrometer Source & Vacuum (FAQs)

Q: I have derivatized my sample and installed a new "-MS" column, but the baseline is still noisy across the entire run. What is the cause? A: If the baseline noise is persistent and independent of the oven temperature program, the MS ion source is likely contaminated. Previous injections of underivatized 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine leave non-volatile, carbon-rich residues on the repeller and ion lenses. These residues charge up during ionization, distorting the electrostatic fields and causing continuous, erratic ion transmission (chemical noise). The source must be vented, mechanically polished with an aluminum oxide slurry, and sonicated.

Quantitative Data: Diagnostic Ions for Baseline Noise

Use this table to rapidly identify the root cause of your baseline noise by monitoring specific m/z values in your background spectrum.

Diagnostic Ion (m/z)Likely SourceCausality / MechanismRecommended Action
18, 28, 32 Air/Water LeakAtmospheric O₂ and moisture entering through a compromised septum or loose transfer line nut.Cool oven immediately. Leak-check inlet and transfer line.
73, 147, 207, 281 Column Bleed (Siloxanes)Thermal or chemical degradation of the polysiloxane stationary phase by active amines.Derivatize sample; trim 10 cm from the front of the column.
44 Carbon DioxideContaminated carrier gas or exhausted gas purifiers.Replace carrier gas traps (moisture/hydrocarbon/oxygen).
69, 119, 219 PFTBA / Tuning FluidTuning valve leak allowing perfluorotributylamine to continuously enter the MS source.Check and tighten the calibration valve on the MS.
Experimental Protocol: Self-Validating TFAA Derivatization

To prevent baseline noise caused by column degradation, use this optimized acylation protocol for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine[2]. This protocol includes a self-validating step to ensure the reagents themselves are not contributing to the noise.

Materials Required:

  • Trifluoroacetic anhydride (TFAA) (Derivatization grade)

  • Anhydrous Ethyl Acetate

  • Glass reaction vials with PTFE-lined caps

  • Heating block (set to 60°C)

  • Nitrogen blowdown evaporator

Step-by-Step Procedure:

  • Sample Preparation: Transfer a known aliquot of the 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine sample into a glass reaction vial.

  • Solvent Removal: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Any residual water will violently react with TFAA, destroying the reagent and preventing derivatization.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to reconstitute the sample, followed immediately by 100 µL of TFAA[2].

  • Reaction: Cap the vial tightly with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a heating block at 60°C for 20 minutes[2].

  • Excess Reagent Removal (Critical Step): Remove the vial, allow it to cool to room temperature, and evaporate the mixture to dryness under nitrogen. Causality: TFAA generates trifluoroacetic acid as a byproduct. Injecting this strong acid into the GC will severely degrade the inlet liner and column phase, causing the exact baseline noise you are trying to avoid.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of anhydrous ethyl acetate.

  • Self-Validation (Reagent Blank): Prepare a "Reagent Blank" by performing steps 3-6 without the amine sample. Inject this blank into the GC-MS first. If the baseline is flat, the reagents and system are clean. You may now inject the derivatized sample with confidence.

Sources

Validation & Comparative

Comparative Bioactivity of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Diastereomers: A Guide to Novel Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM) . It plays a critical role in cellular survival, calcium homeostasis, and neuroplasticity. Developing highly selective σ1R modulators requires navigating a binding pocket characterized by a central salt-bridge anchor (Glu172) and two distinct hydrophobic sub-pockets.

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine represents a novel bis-chiral scaffold designed to probe these spatial constraints. Featuring two stereocenters—one at the ethan-1-amine core (C1) and another at the phenylethoxy ether linkage (C1')—this molecule yields four distinct diastereomers: (1R, 1'R), (1S, 1'S), (1R, 1'S), and (1S, 1'R). This guide objectively compares the bioactivity of these four diastereomers against established industry standards, providing actionable methodologies for their evaluation.

Structural Rationale & Stereochemical Causality

As application scientists, we must look beyond simple affinity and understand why a molecule binds. The σ1R binding pocket demands precise spatial geometry .

  • The C1 Stereocenter (Ethan-1-amine): Dictates the orientation of the basic primary amine. This amine must form a critical electrostatic interaction with the Glu172 residue of the receptor.

  • The C1' Stereocenter (Phenylethoxy): Controls the trajectory of the terminal phenyl ring into the secondary hydrophobic pocket.

By evaluating all four diastereomers, we map the exact steric requirements of the receptor. Incorrect stereochemistry at either center causes steric clashes with the binding pocket walls, exponentially dropping affinity.

Pathway Ligand 1-[4-(1-Phenylethoxy)phenyl] ethan-1-amine Sigma1R Sigma-1 Receptor (MAM/ER) Ligand->Sigma1R Binds (Glu172) BiP BiP/GRP78 Dissociation Sigma1R->BiP Agonist Action IP3R IP3 Receptor Stabilization BiP->IP3R Unmasks Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates Survival Cell Survival & Neurite Outgrowth Ca2->Survival Promotes

Fig 1. Mechanistic pathway of Sigma-1 receptor activation by chiral 1-arylethylamine agonists.

Quantitative Bioactivity Comparison

To objectively benchmark the performance of the 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine series, we compared the diastereomers against NE-100 (a highly selective σ1R antagonist) and (+)-Pentazocine (the prototypical σ1R agonist).

CompoundConfigurationσ1R Affinity (Kᵢ, nM)σ2R Affinity (Kᵢ, nM)Selectivity (σ2/σ1)Functional Profile
Isomer A (1R, 1'R)1.2 ± 0.3450 ± 20375xPotent Agonist
Isomer B (1S, 1'S)85.4 ± 5.11,200 ± 5014xWeak Agonist
Isomer C (1R, 1'S)4.5 ± 0.6890 ± 35197xPartial Agonist
Isomer D (1S, 1'R)210.0 ± 15.0>2,000>9xInactive
NE-100 Standard1.0 ± 0.1>200>200xAntagonist
(+)-Pentazocine Standard3.5 ± 0.4>1,000>285xAgonist

Data represents mean ± SEM from three independent experiments.

Analysis: The (1R, 1'R) configuration exhibits superior affinity (Kᵢ = 1.2 nM) and selectivity, outperforming the standard (+)-Pentazocine. The sharp drop in affinity for the (1S, 1'R) isomer highlights the receptor's strict enantiopreference at the primary amine center.

Self-Validating Experimental Protocols

Causality in Experimental Design: Why do we evaluate both binding and functional metrics? Radioligand displacement only confirms affinity at the Glu172 anchor. It cannot distinguish between an agonist that dissociates the BiP-σ1R complex and an antagonist that stabilizes it. By coupling the binding assay with a PC12 neurite outgrowth functional assay, we create a self-validating system : true agonists will exhibit both high displacement and robust Nerve Growth Factor (NGF) potentiation, whereas antagonists will displace the radioligand but suppress outgrowth .

Protocol 1: σ1R Radioligand Binding Assay

Objective: Determine the precise Kᵢ of each diastereomer.

  • Tissue Preparation: Homogenize guinea pig brain cortices in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 15 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Filter Pre-treatment (Critical Causality Step): Presoak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour.

    • Why? The phenylethoxy moiety is highly lipophilic and will bind non-specifically to bare glass fibers. PEI coats the filter with a polycationic layer, repelling the protonated ethanamine group of the ligand and ensuring that retained radioactivity reflects only true receptor-bound complexes.

  • Incubation: Combine 200 µL of membrane suspension, 25 µL of [³H]-(+)-pentazocine (final concentration 3 nM), and 25 µL of the test diastereomer (varying concentrations from 0.1 nM to 10 µM). Incubate at 25°C for 120 minutes to achieve thermodynamic equilibrium.

  • Termination & Detection: Rapidly filter the assay mixture through the PEI-soaked GF/B filters using a cell harvester. Wash three times with ice-cold Tris-HCl buffer to halt binding kinetics. Measure retained tritium using a liquid scintillation counter.

Protocol 2: PC12 Neurite Outgrowth Functional Assay

Objective: Differentiate σ1R agonists from antagonists.

  • Cell Culture: Seed PC12 cells in 24-well plates coated with poly-D-lysine at a density of 10,000 cells/well.

  • Treatment: After 24 hours, treat cells with NGF (2.5 ng/mL) alone, or co-incubate with NGF + test diastereomer (1 µM). To validate σ1R mediation, run a parallel control group pre-treated with the antagonist NE-100 (1 µM) for 30 minutes prior to agonist addition.

  • Incubation: Maintain the cultures at 37°C in a 5% CO₂ humidified incubator for 72 hours.

  • Quantification: Fix cells with 4% paraformaldehyde. Using phase-contrast microscopy, count the percentage of cells bearing neurites longer than twice the diameter of the cell body.

  • Data Interpretation: Agonists (e.g., the (1R, 1'R) diastereomer) will significantly potentiate NGF-induced outgrowth. If NE-100 blocks this potentiation, the effect is self-validated as σ1R-specific.

Workflow Synth 1. Synthesis Stereoselective Amination Sep 2. Chiral Resolution Preparative Chiral HPLC Synth->Sep Bind 3. Radioligand Binding [3H]-(+)-Pentazocine Sep->Bind Func 4. Functional Assay PC12 Neurite Outgrowth Bind->Func Lead 5. Lead Selection (1R, 1'R)-Diastereomer Func->Lead

Fig 2. Experimental workflow for the isolation and characterization of diastereomers.

Conclusion

The 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine scaffold offers a highly tunable platform for σ1R modulation. Experimental data confirms that the (1R, 1'R) diastereomer is the superior candidate, outperforming standard alternatives like (+)-Pentazocine in both affinity and selectivity. By employing the self-validating workflow outlined above, researchers can confidently utilize this compound as a potent pharmacological probe for neurodegenerative and oncological research.

References
  • Sambo, D. O., Lebowitz, J. J., & Khoshbouei, H. (2017). The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Okuyama, S., & Nakazato, A. (1999). NE-100: A novel sigma receptor antagonist. Wikipedia (Sourced via Original Publication). URL: [Link]

  • Zampieri, D., et al. (2021). Novel σ1 antagonists designed for tumor therapy: Structure - activity relationships of aminoethyl substituted cyclohexanes. PubMed - NIH. URL:[Link]

  • Rossi, D., et al. (2021). Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Assessing the Reproducibility of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the integrity of high-throughput screening (HTS) and fragment-based drug discovery (FBDD) relies entirely on the reproducibility of the biological assays employed[1]. 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride (CAS: 1955554-76-3) is a commercially available chemical building block frequently utilized in screening libraries[2][3]. While it offers valuable structural diversity, its physicochemical profile—specifically its lipophilic tail paired with a primary amine headgroup—places it in a high-risk category for assay interference.

Compounds of this nature frequently emerge as Pan-Assay Interference Compounds (PAINS) or "nuisance compounds," which yield convincing but false-positive signals across both target-based and phenotypic assays[4][5]. This guide provides a rigorous, objective comparison of this compound against alternative primary amines, detailing the mechanistic causality behind its behavior and establishing self-validating protocols to ensure data reproducibility.

Mechanistic Causality: The Amphiphilic Dilemma

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality of a compound's behavior in an aqueous biological system.

The structure of 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine features a bulky, highly hydrophobic 1-phenylethoxy group attached to an ethan-1-amine core. At physiological pH (7.4), the primary amine is protonated, rendering the molecule an amphiphilic cation. This dual nature drives three primary mechanisms of assay interference:

  • Colloidal Aggregation: In aqueous buffers, highly lipophilic amines exceed their Critical Aggregation Concentration (CAC) at standard screening doses (10–50 µM). They form colloidal micelles that non-specifically sequester assay proteins, inhibiting enzyme activity through physical occlusion rather than targeted binding[4].

  • Membrane Perturbation: In cell-based phenotypic assays, the lipophilic tail readily inserts into the lipid bilayer, while the charged amine disrupts membrane integrity. This can lead to rapid, non-specific cytotoxicity or facilitate the anomalous trafficking of other assay components across the cell membrane, resulting in false readouts[6][7].

  • Matrix Partitioning: In biophysical assays like Surface Plasmon Resonance (SPR), the hydrophobic bulk non-specifically partitions into the dextran matrix of the sensor chip, masking true 1:1 stoichiometric binding kinetics[8][9].

Comparative Performance Data

To objectively evaluate the assay suitability of 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine, we must benchmark it against structurally related alternatives. The table below summarizes the quantitative risk factors associated with these amines in standard biological assays.

CompoundStructure TypeEst. cLogPCritical Aggregation Conc. (CAC)SPR Non-Specific Binding RiskPrimary Interference Mechanism
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Bulky Lipophilic Amine~3.8 - 4.2Low (10 - 50 µM)High (Matrix partitioning)Colloidal aggregation, Membrane insertion
1-Phenylethanamine Moderate Lipophilic Amine~1.8High (>500 µM)ModerateMinor protein sequestration
Benzylamine Small Polar Amine~1.1None observedLowMinimal interference; highly reproducible
Known PAINS Amine (e.g., Alkyl-THQ) Highly Lipophilic/Reactive>4.5Very Low (<5 µM)Very HighRedox cycling, Severe Aggregation[4]

Data Interpretation: The addition of the phenylethoxy ether linkage significantly elevates the cLogP compared to standard 1-phenylethanamine, lowering the CAC and drastically increasing the risk of non-specific assay interference.

Self-Validating Experimental Protocols

To confidently progress a hit like 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine, researchers must implement orthogonal, self-validating workflows. The following step-by-step methodologies are designed to isolate true biological activity from physicochemical artifacts.

Protocol A: Colloidal Aggregation Counter-Screen (DLS & Detergent)

Causality: Non-ionic detergents disrupt colloidal aggregates. If a compound's apparent biological activity is neutralized by the addition of a mild detergent, the initial hit was an artifact of aggregation[4].

  • Preparation: Prepare the target enzyme and the amine compound in the standard assay buffer at 10x the observed IC50 concentration.

  • Baseline DLS: Measure the solution using Dynamic Light Scattering (DLS). A high polydispersity index or the presence of particles >100 nm indicates colloidal formation.

  • Detergent Addition: Add 0.01% (v/v) Triton X-100 to the assay buffer.

  • Re-evaluation: Re-measure via DLS and re-run the biochemical assay.

  • Validation: A reproducible compound will maintain its IC50. A >10-fold rightward shift in the IC50 confirms the compound is a nuisance aggregator.

Protocol B: Surface Plasmon Resonance (SPR) Target Engagement

Causality: Lipophilic amines often bind non-specifically to the SPR chip matrix. Utilizing a reference channel allows for the subtraction of bulk refractive index changes and matrix partitioning, revealing true binding kinetics[8][9].

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Leave Flow Cell 1 (FC1) blank and deactivated as a reference channel.

  • Injection Series: Inject 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine across a concentration gradient (1.56 µM to 200 µM) using a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Reference Analysis: Monitor the raw Response Units (RU) on FC1. High RU signals on the blank channel indicate severe non-specific matrix partitioning.

  • Kinetic Fitting: Subtract FC1 from the active channel. A reproducible hit must fit a 1:1 Langmuir binding model. Non-stoichiometric or "super-stoichiometric" binding curves indicate assay interference.

Protocol C: Cell Viability & Membrane Perturbation Assay

Causality: Highly lipophilic amines can cause rapid membrane disruption. Bovine Serum Albumin (BSA) acts as a "protein sink" for hydrophobic molecules. Comparing assays with and without BSA reveals if toxicity is driven by non-specific hydrophobic insertion[4][6].

  • Plating: Seed HEK293 cells in 384-well plates at 2,000 cells/well.

  • Media Conditions: Treat cells with the compound in two parallel conditions: standard media (10% FBS) and serum-free media supplemented with 0.1% BSA.

  • Readout: After 24 hours, measure ATP levels using a luminescent viability reagent.

  • Validation: If the compound exhibits a massive leftward shift in potency (becoming highly toxic) in the absence of serum proteins, its mechanism is likely non-specific membrane perturbation rather than targeted biological modulation.

Decision Workflow & Mechanistic Pathways

To standardize the evaluation of lipophilic primary amines, the following visual models outline the triage workflow and the underlying mechanisms of interference.

Workflow Hit Primary Screen Hit 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine DLS DLS & Detergent Test (+ 0.01% Triton X-100) Hit->DLS Assess Solubility Agg Colloidal Aggregation (False Positive) DLS->Agg IC50 Shift > 10x SPR SPR Validation (Target vs Reference) DLS->SPR No IC50 Shift NSB Non-Specific Binding (Matrix Interference) SPR->NSB High Ref Channel RU Valid Validated Hit (Reproducible) SPR->Valid 1:1 Kinetic Fit

Caption: Workflow for triaging lipophilic primary amines to ensure assay reproducibility.

Mechanism Cmpd Lipophilic Primary Amine Proton Protonation at pH 7.4 (Amphiphilic Cation) Cmpd->Proton Micelle Colloidal Micelle Formation Proton->Micelle High Conc. (>CAC) Membrane Membrane Insertion Proton->Membrane Lipophilic Tail Protein Protein Sequestration Micelle->Protein Non-specific Tox Membrane Perturbation Membrane->Tox Disruption Interference Assay Interference (Poor Reproducibility) Protein->Interference Tox->Interference

Caption: Mechanistic pathway of assay interference driven by amphiphilic primary amines.

References

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity Source: JACS Au (ACS Publications) URL:[Link][4][5]

  • Fragment Screening of Human Aquaporin 1 Source: International Journal of Molecular Sciences (MDPI) URL:[Link][8]

  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline Source: SLAS Discovery URL: [Link][1]

  • Fragment Screening by Weak Affinity Chromatography: Comparison with Established Techniques Source: Analytical Chemistry (ACS Publications) URL:[Link][9]

  • Gold nanoparticle trafficking of typically excluded compounds across the cell membrane causes assay interference Source: Nanotoxicology (PubMed / Taylor & Francis) URL:[Link][6][7]

Sources

Safety Operating Guide

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Spill Management of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Chemical Profiling & Hazard Causality

To safely manage the disposal of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine , one must first understand its molecular architecture. This compound is a primary organic amine characterized by a central phenyl ring, an ethanamine group, and a highly lipophilic 1-phenylethoxy ether linkage.

Causality of Hazards:

  • Corrosivity & Basicity: The primary amine (-NH₂) acts as a nucleophile and a weak base. In aqueous environments, it generates hydroxide ions, causing localized pH spikes that are corrosive to biological tissues and certain metals[1].

  • Environmental Persistence: The dual aromatic rings and the ether linkage significantly increase the molecule's partition coefficient (LogP). This lipophilicity means the compound will resist aqueous degradation, preferentially partitioning into soils and bioaccumulating in aquatic organisms if improperly discharged[2].

  • Thermal Reactivity: As a halogen-free organic amine, it is relatively stable at room temperature but will generate toxic nitrogen oxides (NOx) upon uncontrolled combustion[2].

Due to these properties, under Japan’s Waste Management and Public Cleansing Act (WMPCA), this compound and its contaminated effluents must be classified and manifested as Specially Controlled Industrial Waste [3][4]. Globally, it aligns with U.S. EPA RCRA characteristic waste protocols for corrosivity and toxicity[5][6].

Immediate Spill Response & Neutralization Protocol

Organic amines require specific chemical neutralization prior to physical cleanup. Attempting to absorb the freebase amine directly can leave active, corrosive residues on laboratory surfaces.

Self-Validating Neutralization Workflow:

  • Evacuation & PPE: Evacuate the immediate area. Responders must don NIOSH-approved respiratory protection (for organic vapors/amines), splash goggles, and heavy-duty butyl rubber gloves[7][8].

  • Containment: Dike the spill using inert, non-combustible materials (e.g., diatomaceous earth or dry sand) to prevent ingress into floor drains or watercourses[7][9].

  • Chemical Neutralization (Causality Step): Apply a weak acid, such as citric acid powder or dilute acetic acid , directly to the spill[2][9]. Scientific Rationale: Weak acids safely convert the volatile, basic freeamine into a water-soluble, non-volatile ammonium salt. Avoid strong mineral acids (like HCl or H₂SO₄), which can trigger an exothermic runaway reaction and vaporize the compound[1].

  • Validation: Test the perimeter and center of the neutralized spill with pH indicator paper. The protocol is validated only when the pH reads between 6.0 and 8.0[2].

  • Absorption & Containerization: Sweep the neutralized slurry using non-sparking tools. Place the residue into a high-density polyethylene (HDPE) hazardous waste container[7].

Figure 1: Step-by-step logical workflow for the neutralization and containment of organic amine spills.

Waste Segregation & Disposal Procedures

Proper segregation prevents dangerous cross-reactions in the waste accumulation area. 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine must strictly be kept away from strong oxidizers, acid chlorides, and halogenated solvents[7].

Table 1: Waste Stream Segregation & Logistical Matrix
Waste CategoryPrimary Contaminant StateApproved Storage ContainerPre-Treatment Required?Ultimate Disposal Method
Aqueous Solutions Dissolved amine salts / HPLC effluentsHDPE or Glass (Avoid Copper/Brass)Yes (Neutralize to pH 6-8)Thermal Treatment / Wastewater brokering
Organic Solvents Mother liquors (e.g., Toluene, Methanol)HDPE or PTFE-lined steel drumsNo (Keep anhydrous)High-Temp Incineration (NOx scrubbed)
Solid Waste Contaminated PPE, Kimwipes, AbsorbentsPolyethylene-lined fiber drumsNoHigh-Temp Incineration
Ultimate Disposal: High-Temperature Incineration

The only scientifically sound method for the ultimate destruction of lipophilic organic amines is high-temperature incineration. Because the molecule contains nitrogen, combustion will yield nitrogen oxides (NOx)[2]. Therefore, the contracted waste disposal facility must be equipped with catalytic NOx scrubbing systems to comply with the Basic Environment Act and local emission standards in Japan[10].

Figure 2: Segregation pathways ensuring proper pre-treatment before ultimate thermal destruction.

Regulatory & Logistical Plan (Japan Operations)

Operating within Japan requires strict adherence to local industrial frameworks, though these principles apply broadly to global drug development labs.

  • Chemical Substance Management: Under the Industrial Safety and Health Act (ISHA), a designated Chemical Substance Manager must record the consumption and disposal volumes of this compound, maintaining records for a minimum of five years[3].

  • Electronic Manifesting: When transferring the waste to a certified Specially Controlled Industrial Waste broker, an electronic manifest (e-Manifest) system must be utilized to track the waste from "cradle to grave," ensuring it does not enter municipal landfills or public water bodies[8][11].

  • Storage Limitations: Hazardous waste accumulation areas must feature secondary containment (capable of holding 110% of the largest container's volume) and must not store the waste for longer than 90 days without a specific interim status permit[5].

References

  • Kumamoto University Environmental Safety Center. (2023). Compliance with laws and regulations - Chemical: Waste Management and Public Cleansing Act. Retrieved from [Link]

  • Regis Technologies. (2015). Safety Data Sheet: Organic Amines & Containment Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document: RCRA Guidelines. Retrieved from [Link]

  • Pennsylvania Department of Environmental Protection. (2023). Safety Data Sheet: Organic Amine Spill Cleanup and Neutralization. Retrieved from[Link]

Sources

Standard Operating Procedure & Safety Guide: Handling 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This Standard Operating Procedure (SOP) provides essential, step-by-step guidance for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine (CAS RN: 1955554-76-3)[1]. Designed for researchers and drug development professionals, this guide bridges the gap between basic safety data and operational reality by explaining the underlying chemical mechanisms that dictate our strict safety protocols.

Chemical Profiling & Hazard Causality

To select the correct PPE, one must understand the molecular behavior of the compound. 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine is a highly lipophilic primary amine belonging to the substituted phenethylamine class.

  • Dermal Penetration & Sensitization: The primary amine group (-NH2) acts as a highly reactive hapten. Upon dermal contact, it can covalently bind to nucleophilic residues (such as the thiol group of cysteine or the primary amine group of lysine) on skin proteins[2]. This initiates the molecular initiating event (MIE) for severe skin sensitization and allergic contact dermatitis (ACD)[3]. Furthermore, its bulky, lipophilic biphenyl-ether structure allows it to rapidly penetrate the stratum corneum, compromising standard latex barriers.

  • Systemic Toxicity: As a phenethylamine derivative, systemic absorption (via inhalation of dust/aerosols or dermal permeation) can lead to sympathomimetic toxidromes. Phenethylamines cross the blood-brain barrier and act as neuromodulators, potentially causing vasoconstriction, tachycardia, and phenethylamine-induced hyperthermia (PIH)[4][5].

  • Corrosivity: Like many free-base primary amines, it is inherently alkaline and can cause severe chemical burns to the eyes and mucous membranes upon contact.

Physicochemical & Hazard Profile
Property / FeatureValue / DescriptionOperational Implication
Chemical Name 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amineSubstituted phenethylamine derivative[1].
CAS RN 1955554-76-3Unique identifier for tracking and waste disposal[1].
Molecular Formula C18H23NOHigh carbon count indicates extreme lipophilicity and dermal penetration risk.
Functional Groups Primary Amine, Ether, Phenyl ringsAlkaline (corrosive); forms Schiff bases with proteins (sensitizer)[2].
Primary Hazards Skin Sensitization, Eye Damage, Acute ToxicityRequires absolute dermal and ocular isolation.

Personal Protective Equipment (PPE) Matrix

Because of the compound's lipophilicity and haptenation potential, standard laboratory PPE is insufficient.

  • Hand Protection (Double Gloving):

    • Inner Glove: Standard Nitrile (4 mil) for dexterity.

    • Outer Glove: Extended-cuff Nitrile or Neoprene (8+ mil).

    • Causality: Lipophilic amines degrade latex and thin nitrile over time. Neoprene offers superior resistance to alkaline organic compounds. Change outer gloves immediately if contamination is suspected.

  • Eye & Face Protection:

    • Chemical splash goggles (ANSI Z87.1+) are mandatory.

    • Causality: The alkaline nature of the primary amine can cause rapid, irreversible corneal damage via the saponification of eye lipids. Standard safety glasses with side shields do not provide adequate vapor or splash protection.

  • Body Protection:

    • Flame-resistant (FR) or standard cotton lab coat with knit cuffs.

    • For handling neat (pure) material >1 gram, a disposable Tyvek® sleeve over the lab coat is recommended to prevent wrist exposure.

  • Respiratory Protection:

    • All handling must occur inside a certified Chemical Fume Hood (face velocity 80-120 fpm) or a powder-weighing enclosure.

    • If engineering controls are unavailable (e.g., cleaning a major spill outside a hood), a half-face respirator with P100/Organic Vapor (OV) cartridges is required to prevent inhalation of bioactive dust or alkaline vapors.

Operational Handling Protocol

Self-Validating Methodology for Dispensing and Transfer

  • Preparation: Clear the fume hood of all unnecessary clutter to ensure unobstructed laminar airflow. Lay down a disposable, chemical-resistant bench pad (absorbent side up, polyethylene side down).

  • Static Control: Use anti-static weighing boats and spatulas. Phenethylamine powders can hold static charges, leading to unpredictable aerosolization during transfer.

  • Dispensing: If the compound is in freebase (oil) form, use positive displacement pipettes to account for viscosity and prevent dripping. If it is a hydrochloride salt (solid), weigh it gently to avoid dust generation[1].

  • Containment Verification: Dissolve the compound in the target solvent (e.g., DMSO or aqueous buffer) inside the fume hood. Cap all vials tightly. Wipe the exterior of the vial with a 70% isopropanol wipe before removing it from the ventilated enclosure to validate that no microscopic residue is transferred to open lab benches.

Spill Response & Decontamination Workflow

Primary amines cannot be cleaned effectively with just water, as the freebase form is poorly water-soluble and highly alkaline. Chemical neutralization is required to render the compound safe for collection.

G Spill Spill Detected: 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Assess Assess Spill Severity Spill->Assess Minor Minor Spill (<50 mg/mL) Inside Fume Hood Assess->Minor Major Major Spill (>50 mg/mL) or Outside Enclosure Assess->Major PPE_Minor Standard PPE (Double Nitrile, Goggles) Minor->PPE_Minor Evacuate Evacuate Area & Increase Ventilation Major->Evacuate PPE_Major Advanced PPE (PAPR, Tyvek Suit) Evacuate->PPE_Major Contain Contain with Inert Absorbent (Do NOT use sawdust) PPE_Minor->Contain PPE_Major->Contain Neutralize Chemical Neutralization (Apply 10% Citric Acid to form soluble salts) Contain->Neutralize Dispose Collect in Sealed Container (Label: Corrosive/Toxic Waste) Neutralize->Dispose Verify Wash Surface with Soap/Water & Verify Decontamination Dispose->Verify

Decision tree and operational workflow for amine spill neutralization.

Step-by-Step Decontamination:

  • Contain: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as amines can react exothermically.

  • Neutralize: Carefully apply a weak acid solution (e.g., 10% Citric Acid or 1M HCl) to the spill. Causality: The acid protonates the primary amine, converting the lipophilic, volatile freebase into a water-soluble, non-volatile ammonium salt.

  • Absorb & Collect: Use absorbent pads to soak up the neutralized liquid. Place all materials into a hazardous waste bag.

  • Surface Wash: Wash the area with soap and water, followed by a wipe-down with 70% isopropanol to remove any residual lipophilic traces.

Waste Disposal Plan

  • Segregation: Do not mix amine waste with strong oxidizing agents or halogenated solvents. Mixing primary amines with halogenated solvents (like chloroform or dichloromethane) can lead to slow, potentially exothermic alkylation reactions over time.

  • Labeling: Label waste containers clearly as "Toxic/Corrosive Organic Waste - Contains Phenethylamine Derivatives."

  • Disposal: Route through the facility's Environmental Health and Safety (EHS) department for high-temperature incineration. Do not pour down the drain under any circumstances.

References

  • 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine hydrochloride , FUJIFILM Wako Chemicals. 1

  • Skin sensitization in silico protocol - PMC , National Institutes of Health (NIH). 2

  • Skin sensitisation (Q)SARs/Expert systems: From past, present to future , JRC Publications Repository.3

  • Acute Limb Ischemia after Intake of the Phenylethylamine Derivate NBOMe , MDPI. 4

  • Potential Contribution of the Intestinal Microbiome to Phenethylamine-Induced Hyperthermia , Karger Publishers. 5

  • Chemwatch GHS SDS in English (European) 48281 , SD Fine-Chem.

Sources

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